TCMDC-125431
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H29N3O2S |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
3-hexylsulfanyl-4-(4-methoxyphenyl)-5-(naphthalen-1-yloxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C26H29N3O2S/c1-3-4-5-8-18-32-26-28-27-25(29(26)21-14-16-22(30-2)17-15-21)19-31-24-13-9-11-20-10-6-7-12-23(20)24/h6-7,9-17H,3-5,8,18-19H2,1-2H3 |
InChI Key |
VUWCDFOJPVRMQO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
TCMDC-135051: A Deep Dive into its Antiplasmodial Mechanism of Action
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism of action of TCMDC-135051, a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3. The document details the molecular target, the downstream effects of inhibition, and the compound's activity across the parasite's lifecycle, supported by quantitative data and experimental methodologies.
Executive Summary
TCMDC-135051 is a promising antimalarial lead compound that targets a novel mechanism of action essential for parasite survival. It is a highly selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a key regulator of RNA splicing. By disrupting this fundamental process, TCMDC-135051 demonstrates potent parasiticidal activity against multiple stages of the parasite's life cycle, including the asexual blood stages responsible for clinical malaria, the liver stages, and the transmissible gametocyte stages. This multi-stage efficacy, coupled with its selectivity for the parasite kinase over its human homologue, positions TCMDC-135051 as a strong candidate for the development of a new class of antimalarial drugs with prophylactic, therapeutic, and transmission-blocking potential.
Mechanism of Action: Targeting RNA Splicing through PfCLK3 Inhibition
The primary molecular target of TCMDC-135051 is the protein kinase PfCLK3.[1][2][3][4] PfCLK3 is a member of the cyclin-dependent like protein kinase family and plays a critical role in the regulation of RNA splicing, a vital process for gene expression.[1][5]
The proposed mechanism of action is as follows:
-
Binding and Inhibition: TCMDC-135051 directly binds to and inhibits the kinase activity of PfCLK3.
-
Disruption of Splicing Factor Phosphorylation: PfCLK3 is responsible for phosphorylating serine- and arginine-rich (SR) proteins, which are essential components of the spliceosome. Inhibition of PfCLK3 disrupts this phosphorylation.
-
Impaired Spliceosome Function: The altered phosphorylation state of SR proteins leads to the incorrect assembly and catalytic activity of the spliceosome.
-
Downregulation of Essential Genes: Consequently, the splicing of pre-mRNA is inhibited, leading to the downregulation of hundreds of essential parasite genes.[6]
-
Parasite Death: The inability to properly express essential proteins results in rapid parasite killing.
This mechanism is visualized in the following signaling pathway diagram:
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 3. New compound can inhibit malaria parasite growth: Study [thefederal.com]
- 4. medindia.net [medindia.net]
- 5. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Initial Screening of the Novel Antimalarial Candidate TCMDC-135051: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the discovery, initial screening, and mechanism of action of TCMDC-135051, a promising antimalarial compound. The document details the experimental methodologies employed, presents key quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. Protein kinases in the parasite are considered attractive drug targets due to their essential roles in various cellular processes. A high-throughput phenotypic screen of approximately 25,000 compounds, including the 13,533 compounds of the Tres Cantos Antimalarial Set (TCAMS), led to the discovery of TCMDC-135051.[1][2][3] This 7-azaindole derivative demonstrated potent parasiticidal activity against the asexual blood stages of P. falciparum.[4] Subsequent target deconvolution studies identified P. falciparum cdc2-like kinase 3 (PfCLK3) as the molecular target of TCMDC-135051.[5] PfCLK3 is a protein kinase implicated in the regulation of RNA splicing, a critical process for parasite viability.[3][5][6]
Discovery and Initial Screening Workflow
The discovery of TCMDC-135051 and its initial characterization followed a systematic workflow, beginning with a large-scale phenotypic screen and progressing to target identification and validation.
Quantitative Data Summary
The initial screening of TCMDC-135051 generated critical quantitative data regarding its potency against the target kinase and the parasite, as well as its selectivity.
Table 1: In Vitro Activity of TCMDC-135051
| Assay Type | Target/Organism | Strain | IC50 / EC50 (nM) | Reference |
| In Vitro Kinase Assay | PfCLK3 | - | 4.8 | [7] |
| Asexual Blood Stage Viability | P. falciparum | 3D7 (chloroquine-sensitive) | 180 | [1] |
| Asexual Blood Stage Viability | P. falciparum | Dd2 | 323 | [7] |
| Liver Stage Development | P. berghei | - | 400 | [7] |
| Early & Late Stage Gametocytes | P. falciparum | - | 800-910 | [7] |
| Exflagellation | P. falciparum | - | 200 | [7] |
Table 2: Activity of TCMDC-135051 Against Resistant Parasites
| Parasite Strain | Mutation | EC50 (nM) | Fold Change in EC50 | Reference |
| P. falciparum 3D7 (Wild-Type) | - | 180 | - | [1] |
| P. falciparum 3D7 (Resistant) | PfCLK3 (G449P) | 1806 | 10 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This assay was utilized to determine the in vitro inhibitory activity of compounds against the full-length recombinant PfCLK3 protein.
Principle: The assay measures the phosphorylation of a substrate peptide by PfCLK3. A Europium-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, bringing it in close proximity to a ULight™ acceptor dye on the substrate. Excitation of the Europium donor results in energy transfer to the ULight acceptor, leading to a detectable fluorescent signal at 665 nm. The intensity of this signal is proportional to the level of substrate phosphorylation.
Protocol:
-
Reaction Setup: Reactions are typically performed in a 384-well plate format.
-
Component Addition:
-
Add 2.5 µL of the test compound in 4% DMSO.
-
Add 2.5 µL of PfCLK3 enzyme solution.
-
Pre-incubate the compound and enzyme for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the ULight™-peptide substrate and ATP.
-
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Detection: Stop the reaction and detect phosphorylation by adding 10 µL of a detection mix containing the Europium-labeled antibody.
-
Signal Reading: After a 60-minute incubation at room temperature, read the TR-FRET signal using a suitable plate reader with an excitation wavelength of 320 or 340 nm and an emission wavelength of 665 nm.
-
Data Analysis: Calculate the percentage of inhibition based on no-inhibitor and no-kinase controls. Determine IC50 values by fitting the data to a four-parameter logistical equation.
P. falciparum Asexual Blood Stage Viability Assay (SYBR Green I-based)
This assay determines the potency of compounds against the asexual blood stages of P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which serves as an indicator of parasite growth.
Protocol:
-
Parasite Culture:
-
Maintain P. falciparum strains (e.g., 3D7 or Dd2) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.
-
Culture parasites at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
-
Assay Plate Preparation:
-
Serially dilute test compounds in DMSO and add them to a 96-well black, clear-bottom plate.
-
Add synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit to each well.
-
-
Incubation: Incubate the plates for 72 hours under the standard parasite culture conditions.
-
Lysis and Staining:
-
Add lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to a drug-free control. Determine EC50 values by fitting the dose-response data to a suitable model.
Mechanism of Action: PfCLK3 and RNA Splicing
TCMDC-135051 exerts its parasiticidal effect by inhibiting PfCLK3, a kinase that plays a crucial role in the regulation of pre-mRNA splicing. Inhibition of PfCLK3 disrupts the phosphorylation of key splicing factors, leading to widespread intron retention and the downregulation of hundreds of essential genes, ultimately causing parasite death.[1][8][9]
Selectivity and Resistance
Kinase Selectivity
To assess its potential for off-target effects, TCMDC-135051 was screened against a panel of 140 human kinases at a concentration of 1 µM. The compound demonstrated high selectivity, with only nine of the human kinases showing less than 20% activity at this concentration.[1] This favorable selectivity profile suggests a lower likelihood of host cell toxicity.
In Vitro Resistance Selection
To confirm that PfCLK3 is the primary target of TCMDC-135051, drug-resistant P. falciparum lines were generated through continuous in vitro drug pressure. This process involves exposing a parasite culture to gradually increasing concentrations of the compound over an extended period.
Resistant parasite lines consistently showed mutations in the pfclk3 gene, providing strong genetic validation of PfCLK3 as the target of TCMDC-135051.
Conclusion
TCMDC-135051 is a novel antimalarial compound discovered through high-throughput screening that targets the essential parasite kinase PfCLK3. It exhibits potent activity against multiple life-cycle stages of P. falciparum, including the asexual blood stages responsible for clinical malaria. Its mechanism of action, the disruption of RNA splicing, is distinct from currently used antimalarials. The compound's high selectivity for the parasite kinase over human kinases and the confirmation of its target through resistance studies underscore its potential as a lead candidate for the development of a new class of antimalarial drugs. Further optimization and preclinical development of TCMDC-135051 and its analogues are warranted to address the ongoing challenge of malaria.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. biorxiv.org [biorxiv.org]
PfCLK3: A Multi-Stage Antimalarial Drug Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial drugs with new mechanisms of action. P. falciparum cyclin-dependent-like kinase 3 (PfCLK3), a member of the protein kinase family, has been identified and validated as a critical, multi-stage drug target. PfCLK3 plays a pivotal role in the regulation of mRNA splicing, a process essential for parasite survival across various life cycle stages. Inhibition of PfCLK3 leads to rapid parasite killing, affecting asexual blood stages, liver stages, and gametocytes, thereby offering the potential for a single therapeutic agent that can cure, prevent, and block transmission of malaria. This technical guide provides a comprehensive overview of PfCLK3 as a drug target, including its biological function, validation, and the development of potent inhibitors. Detailed experimental protocols and quantitative data on key inhibitors are presented to facilitate further research and development in this promising area of antimalarial drug discovery.
Introduction: The Role of PfCLK3 in Plasmodium falciparum
Plasmodium falciparum possesses a family of four cyclin-dependent-like kinases (PfCLK1-4). Among these, PfCLK3 (PF3D7_1114700) has been identified as essential for the survival of the parasite during its asexual blood stage.[1][2] PfCLK3 is a serine/threonine kinase that is closely related to the mammalian CLK and serine-arginine-rich protein kinase (SRPK) families.[1][2] These kinases are known to be crucial for the regulation of mRNA splicing through the phosphorylation of splicing factors, which are necessary for the proper assembly and function of the spliceosome.[1][2]
Inhibition of PfCLK3 has been shown to disrupt the parasite's RNA processing, leading to the downregulation of over 400 essential genes.[3][4][5] This disruption of a fundamental cellular process results in rapid parasite death. A key advantage of targeting PfCLK3 is its multi-stage activity. Potent inhibitors of PfCLK3 have demonstrated efficacy against:
-
Asexual blood stages: Responsible for the clinical symptoms of malaria.[3]
-
Liver stages: The initial site of parasite replication after a mosquito bite, making it a target for prophylaxis.[1]
-
Gametocytes: The sexual stages of the parasite that are responsible for transmission from humans to mosquitoes, making it a transmission-blocking target.[1][3]
This multi-stage activity makes PfCLK3 a highly attractive target for the development of a single drug that could provide a radical cure for malaria.[1][3]
Target Validation
The validation of PfCLK3 as a druggable antimalarial target has been established through a combination of genetic and chemical approaches.
-
Chemical Genetics: The discovery of TCMDC-135051, a potent and selective inhibitor of PfCLK3, was a critical step in its validation.[1] This compound was identified through a high-throughput screen of approximately 25,000 compounds.[1][6] Treatment of P. falciparum cultures with TCMDC-135051 resulted in rapid parasite killing and arrested parasite development at the trophozoite-to-schizont transition.[4][6]
-
Resistance Studies: To confirm that PfCLK3 was the target of TCMDC-135051, drug-resistant parasite lines were generated by exposing P. falciparum to increasing concentrations of the compound.[4] Whole-genome sequencing of these resistant lines revealed single-point mutations in the pfclk3 gene, providing strong evidence that PfCLK3 is the primary target of the inhibitor.[4][7]
-
Genetic Modification: Further validation was achieved by engineering parasites to express a mutant version of PfCLK3 (PfCLK3_G449P) that showed reduced sensitivity to TCMDC-135051.[6] These genetically modified parasites exhibited a 15-fold increase in the EC50 value for the inhibitor, confirming that the parasiticidal activity of TCMDC-135051 is mediated through the inhibition of PfCLK3.[1][6]
-
Transcriptomics: RNA sequencing of parasites treated with a selective PfCLK3 inhibitor revealed extensive mis-splicing of 2,039 splice-junctions across 1,125 genes.[8] The affected genes are involved in numerous essential parasite processes across multiple life cycle stages, confirming the mechanism of action of PfCLK3 inhibitors.[8]
PfCLK3 Signaling Pathway and Mechanism of Action
The primary function of PfCLK3 is the regulation of mRNA splicing. The signaling pathway and the mechanism of action of its inhibitors can be visualized as a disruption of this critical process.
Caption: PfCLK3 phosphorylates splicing factors, enabling spliceosome assembly and maturation of mRNA. Inhibition of PfCLK3 disrupts this process, leading to parasite death.
PfCLK3 Inhibitors: Quantitative Data
The lead compound, TCMDC-135051, and its analogs have been extensively studied. The following tables summarize the in vitro potency of these compounds against recombinant PfCLK3 and their efficacy against P. falciparum asexual blood stages.
Table 1: In Vitro Activity of TCMDC-135051 and Analogs Against Recombinant PfCLK3 and P. falciparum (3D7 Strain) [1][2]
| Compound | R1 Group | R2 Group | PfCLK3 IC50 (nM) | P. falciparum 3D7 EC50 (nM) |
| TCMDC-135051 (1) | NEt2 | OMe | 4.8 | 180 |
| 8a | NMe2 | OMe | 29 | 457 |
| 8b | N-pyrrolidinyl | OMe | 38 | 382 |
| 8c | N-morpholinyl | OMe | 9 | 1339 |
| 12 | NH2 | OMe | 76 | 2801 |
| 15 | H | OMe | 79 | 1456 |
| 19 | NEt2 | OH | 22 | 3529 |
| 23 | NEt2 | H | 25 | 309 |
| 27 | NEt2 | OMe | 17 | 3167 |
| 30 | NEt2 | Tetrazole | 19 | 270 |
Table 2: Activity of TCMDC-135051 Against Different Plasmodium Species and Life Cycle Stages [1][4][7]
| Species / Stage | Assay | EC50 / IC50 (nM) |
| P. falciparum (Dd2) | Asexual Blood Stage | ~180 |
| P. falciparum (Pf2004) | Asexual Blood Stage | ~200 |
| P. falciparum (Pf2004) | Gametocyte Development | ~800-910 |
| P. berghei | Asexual Blood Stage | ~400 |
| P. knowlesi | Asexual Blood Stage | Potent activity reported |
| P. vivax (PvCLK3) | In vitro kinase assay | ~40 |
| P. berghei (PbCLK3) | In vitro kinase assay | ~40 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used in the study of PfCLK3 and its inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This assay is used to determine the in vitro potency of compounds against recombinant PfCLK3.
Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled anti-tag antibody binds to the kinase, and a ULight™-labeled substrate is used. When the substrate is phosphorylated, a FRET signal is generated. Inhibitors of the kinase will reduce the FRET signal.
Materials:
-
Recombinant full-length PfCLK3
-
TR-FRET kinase assay buffer
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-tag antibody
-
ATP
-
Test compounds
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the assay plate.
-
Prepare a solution of PfCLK3 and the ULight™-labeled substrate in kinase assay buffer.
-
Add the kinase-substrate mixture to the wells of the assay plate.
-
Incubate the plate for 15 minutes at room temperature.
-
Prepare a solution of ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to the wells.
-
Incubate the reaction for 60-120 minutes at room temperature.
-
Stop the reaction by adding a solution of the europium-labeled antibody in TR-FRET stop buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate IC50 values using non-linear regression analysis.
Caption: Workflow for the TR-FRET based in vitro kinase assay to determine inhibitor potency.
P. falciparum Asexual Blood Stage Viability Assay
This assay measures the efficacy of compounds against the parasite in a cellular context.
Principle: Parasite growth is assessed by measuring the amount of parasite DNA using a fluorescent dye (e.g., SYBR Green I). A reduction in fluorescence indicates inhibition of parasite growth.
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Complete parasite culture medium
-
Human red blood cells
-
Test compounds
-
96- or 384-well plates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of test compounds in culture medium.
-
Add the diluted compounds to the assay plates.
-
Prepare a parasite suspension at 0.3-0.5% parasitemia and 2.5% hematocrit.
-
Add the parasite suspension to the assay plates.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate EC50 values using non-linear regression analysis.
Parasite Reduction Rate (PRR) Assay
This assay determines the rate of parasite killing by an antimalarial compound.
Principle: Parasites are exposed to a high concentration of the drug for a defined period. At various time points, an aliquot of the culture is washed to remove the drug, and the number of viable parasites is determined by limiting dilution and subsequent regrowth.
Materials:
-
Synchronized P. falciparum culture
-
Test compound at a concentration of 10x EC50
-
Complete parasite culture medium
-
96-well plates
Procedure:
-
Incubate a synchronized parasite culture with the test compound.
-
At various time points (e.g., 0, 24, 48, 72, 96, 120 hours), remove an aliquot of the culture.
-
Wash the parasites three times with fresh medium to remove the drug.
-
Perform serial dilutions of the washed parasites in a 96-well plate with fresh red blood cells and medium.
-
Incubate the dilution plates for 14-21 days to allow for parasite regrowth.
-
Determine the wells that are positive for parasite growth (e.g., by microscopy or a DNA-based assay).
-
Calculate the number of viable parasites at each time point based on the limiting dilution.
-
Determine the parasite reduction ratio, which is the factor by which the parasite population is reduced per 48-hour cycle.[6]
Covalent Inhibition of PfCLK3
A novel strategy to enhance the potency and duration of action of PfCLK3 inhibitors is the development of covalent inhibitors. This approach involves designing molecules that form a permanent covalent bond with a specific amino acid residue in the target protein.
Researchers have successfully designed covalent inhibitors of PfCLK3 that target a unique cysteine residue (Cys368) which is poorly conserved in the human kinome.[9] One such compound, a chloroacetamide analog of TCMDC-135051, demonstrated nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum assays.[9] This covalent inhibitor showed improved kinase selectivity and a high selectivity index against human cells.[9] The development of covalent inhibitors represents a promising avenue for creating a single-dose cure for malaria.[9][10]
More recently, a strategy targeting the essential catalytic lysine residue (Lys394) of PfCLK3 has been explored.[10] This approach has the potential to evade resistance mechanisms that can arise from mutations in less critical residues.[10]
Conclusion and Future Directions
PfCLK3 has been robustly validated as a novel, multi-stage antimalarial drug target. Its essential role in mRNA splicing makes it a critical vulnerability in the Plasmodium falciparum life cycle. The discovery of potent inhibitors, such as TCMDC-135051, and the subsequent development of covalent inhibitors have paved the way for a new class of antimalarial drugs. These inhibitors have the potential to provide a radical cure, prophylaxis, and transmission-blocking activity in a single agent.
Future research should focus on:
-
Optimizing the pharmacokinetic and pharmacodynamic properties of current lead compounds to identify a clinical candidate.
-
Further exploring the potential of covalent inhibitors to achieve a single-dose cure.
-
Investigating the potential for resistance to PfCLK3 inhibitors and developing strategies to mitigate this risk.
-
Conducting preclinical and clinical studies to evaluate the safety and efficacy of PfCLK3 inhibitors in humans.
The continued development of PfCLK3 inhibitors represents a highly promising strategy in the global effort to combat and ultimately eradicate malaria.
References
- 1. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 2. malariaworld.org [malariaworld.org]
- 3. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. researchgate.net [researchgate.net]
- 6. P. falciparum In Vitro Killing Rates Allow to Discriminate between Different Antimalarial Mode-of-Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Towards an optimized inhibition of liver stage development assay (ILSDA) for Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an In Vitro Assay and Demonstration of Plasmodium berghei Liver-Stage Inhibition by TRAP-Specific CD8+ T Cells | PLOS One [journals.plos.org]
The Structure-Activity Relationship of 7-Azaindole Based Antimalarials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with unique mechanisms of action. The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 7-azaindole-based compounds as potential antimalarial agents, with a focus on their inhibitory activity against P. falciparum.
Core Structure and Pharmacophore
The 7-azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle that is isosteric to indole. The presence of the nitrogen atom in the six-membered ring significantly influences the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making it an attractive scaffold for drug design. In the context of antimalarial drug discovery, the 7-azaindole core often serves as a central scaffold from which various substituents can be explored to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
Key Substituent Positions and Their Influence on Activity
-
Position 1 (N1-H): The nitrogen of the pyrrole ring is a crucial site for interaction. Substitution at this position can significantly modulate activity. In many kinase inhibitors, this nitrogen acts as a hydrogen bond donor. For antimalarial 7-azaindoles, modifications at this position can influence target engagement and physicochemical properties.
-
Position 3: This is a common site for the introduction of diverse side chains. Large aromatic or heterocyclic groups at this position have been shown to be beneficial for antimalarial potency. The nature of the linker between the 7-azaindole core and the side chain is also critical.
-
Position 5: Substitution at this position can impact the overall electronic properties and lipophilicity of the molecule, which in turn affects cell permeability and target interaction. Electron-withdrawing groups at this position have been observed to enhance antimalarial activity in some related indole series.
Table 1: Illustrative SAR Data for Indole and Azaindole-based Antimalarials
| Compound ID | Core Scaffold | R1-Substituent | R3-Substituent | R5-Substituent | P. falciparum Strain | IC50 (µM) | Reference |
| Analogue 1 | 7-Azaindole | H | Substituted Phenyl | H | 3D7 (CQ-sensitive) | 1.5 | Fictional Example |
| Analogue 2 | 7-Azaindole | H | Substituted Phenyl with EWG | H | 3D7 (CQ-sensitive) | 0.8 | Fictional Example |
| Analogue 3 | 7-Azaindole | Methyl | Substituted Phenyl | H | 3D7 (CQ-sensitive) | 3.2 | Fictional Example |
| Analogue 4 | Indole | H | 4-Chlorophenyl | H | W2 (CQ-resistant) | 0.15 | Fictional Example |
| Analogue 5 | Indole | H | 4-Methoxyphenyl | H | W2 (CQ-resistant) | 1.2 | Fictional Example |
Note: The data in this table is illustrative and compiled from general trends observed in the literature for indole and azaindole-based antimalarials. Specific IC50 values for a homologous series of 7-azaindole antimalarials are not available in a single public source.
Mechanism of Action: Targeting PfATP4
A significant breakthrough in understanding the mechanism of action of several classes of novel antimalarials, including some indole and azaindole derivatives, has been the identification of the P. falciparum cation-transporting ATPase 4 (PfATP4) as a key target.
PfATP4 is a P-type ATPase located on the plasma membrane of the parasite. Its primary function is to maintain low intracellular sodium (Na+) concentrations by actively exporting Na+ from the parasite's cytoplasm. This process is crucial for maintaining ion homeostasis, regulating cell volume, and preserving the membrane potential necessary for parasite survival.
Inhibition of PfATP4 by 7-azaindole-based compounds leads to a rapid disruption of Na+ homeostasis. The influx of Na+ into the parasite results in osmotic swelling, disruption of essential cellular processes, and ultimately, parasite death. This unique mechanism of action is distinct from that of traditional antimalarials like chloroquine and artemisinin, making PfATP4 inhibitors promising candidates against drug-resistant parasite strains.
Signaling Pathway of PfATP4 Inhibition
Caption: PfATP4 inhibition by 7-azaindole antimalarials disrupts Na+ homeostasis, leading to parasite death.
Experimental Protocols
The evaluation of novel antimalarial candidates requires robust and standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments.
In Vitro Antiplasmodial Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or W2 strain)
-
Human O+ red blood cells (RBCs)
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, gentamicin, and Albumax II)
-
96-well black, clear-bottom microplates
-
Test compounds (dissolved in DMSO)
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human RBCs at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Plate Preparation: Serially dilute the test compounds in complete medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
Parasite Seeding: Add parasitized RBCs (final parasitemia of ~0.5% and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
In Vivo Antimalarial Assay (4-Day Suppressive Test in Mice)
This assay, also known as the Peters' test, is a standard method to evaluate the in vivo efficacy of a compound in a murine malaria model.
Materials:
-
Plasmodium berghei ANKA strain
-
Swiss albino or ICR mice (female, 6-8 weeks old)
-
Test compounds (formulated in a suitable vehicle, e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Standard antimalarial drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally (IP) with P. berghei-infected RBCs (1 x 10^7 parasites per mouse) on day 0.
-
Treatment: Administer the test compounds and controls orally (PO) or subcutaneously (SC) once daily for four consecutive days (day 0 to day 3).
-
Parasitemia Determination: On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of infected RBCs out of at least 1000 total RBCs.
-
Data Analysis: Calculate the percentage of suppression of parasitemia for each treatment group compared to the vehicle control group.
Experimental Workflow
Caption: A typical workflow for the evaluation of 7-azaindole based antimalarials.
Conclusion
The 7-azaindole scaffold represents a promising starting point for the development of novel antimalarial agents. The key to success lies in the strategic derivatization of the core to optimize interactions with parasitic targets, such as PfATP4, while maintaining favorable physicochemical and pharmacokinetic properties. The methodologies and SAR insights provided in this guide are intended to aid researchers in the rational design and evaluation of the next generation of 7-azaindole-based antimalarials to combat the global threat of malaria.
The Impact of TCMDC-135051 on Parasite RNA Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant malaria parasites necessitates the discovery and development of novel antimalarials with unique mechanisms of action. TCMDC-135051, a potent inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), represents a promising lead compound with multistage activity against the parasite. PfCLK3 is a key regulator of RNA splicing, an essential process for gene expression and parasite survival. This technical guide provides an in-depth analysis of TCMDC-135051's effect on parasite RNA splicing, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Malaria remains a significant global health challenge, with the continuous evolution of parasite resistance to frontline therapies. The targeting of essential parasite-specific cellular processes offers a promising strategy for the development of new antimalarial agents. One such process is pre-mRNA splicing, which is critical for the expression of the majority of genes in Plasmodium falciparum. The protein kinase PfCLK3 has been identified as a master regulator of RNA splicing in this parasite, making it an attractive drug target.
TCMDC-135051 is a 7-azaindole derivative discovered through high-throughput screening that demonstrates potent and selective inhibition of PfCLK3.[1] Inhibition of PfCLK3 by TCMDC-135051 disrupts the normal splicing process, leading to the downregulation of hundreds of essential genes and subsequent parasite death.[2] This compound has shown activity against multiple life cycle stages of the parasite, including asexual blood stages, liver stages, and gametocytes, highlighting its potential as a curative, prophylactic, and transmission-blocking agent.[1][2]
This guide will delve into the technical details of TCMDC-135051's mechanism of action, focusing on its impact on parasite RNA splicing.
Quantitative Data on TCMDC-135051 Activity
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of TCMDC-135051.
Table 1: In Vitro Kinase Inhibitory Activity of TCMDC-135051
| Target Kinase | IC50 (nM) | Reference |
| P. falciparum CLK3 (PfCLK3) | 4.8 | [1] |
| P. vivax CLK3 (PvCLK3) | 33 | [3] |
| P. berghei CLK3 (PbCLK3) | 13 | [3] |
Table 2: In Vitro Antiplasmodial Activity of TCMDC-135051
| Plasmodium Species & Stage | Strain | EC50 (nM) | Reference |
| P. falciparum Asexual Blood Stage | 3D7 (sensitive) | 323 | [1] |
| P. falciparum Asexual Blood Stage | Dd2 (resistant) | 200 | [2] |
| P. falciparum Asexual Blood Stage | Pf2004 (gametocyte producer) | 263 | [2] |
| P. falciparum Asexual Blood Stage | PfCLK3_G449P (resistant mutant) | 1806 | [4] |
| P. falciparum Liver Stage | - | 400 | [1] |
| P. falciparum Early Stage Gametocytes | - | 910 | [1] |
| P. falciparum Late Stage Gametocytes | - | 800 | [1] |
| P. berghei Asexual Blood Stage | - | - | [2] |
| P. knowlesi Asexual Blood Stage | - | - | [2] |
Table 3: Effect of TCMDC-135051 on P. falciparum Gene Expression and Splicing
| Parameter | Observation | Reference |
| Downregulated Genes | >400 essential genes | [2] |
| Mis-spliced Transcripts | 2039 splice-junctions across 1125 genes | [5] |
| Splicing Efficiency Reduction (WT parasites) | From ~80% to ~7-9% | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of TCMDC-135051.
PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the PfCLK3 kinase.
Materials:
-
Recombinant full-length PfCLK3
-
Biotinylated substrate peptide (e.g., MBP-peptide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Europium-labeled anti-phospho-serine/threonine antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
TCMDC-135051 or other test compounds
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of TCMDC-135051 in DMSO and then dilute in assay buffer.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the PfCLK3 enzyme and the biotinylated substrate peptide in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for PfCLK3.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, the europium-labeled antibody, and the APC-labeled streptavidin.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both 620 nm (europium) and 665 nm (APC) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the results against the compound concentration to determine the IC50 value.
P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I)
This assay measures the ability of a compound to inhibit the growth of P. falciparum in red blood cells.
Materials:
-
Synchronized P. falciparum ring-stage parasites cultured in human red blood cells
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II or human serum)
-
TCMDC-135051 or other test compounds
-
96-well black, clear-bottom plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of TCMDC-135051 in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, freeze the plates at -80°C to lyse the red blood cells.
-
Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-3 hours.
-
Read the fluorescence intensity on a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Subtract the background fluorescence from uninfected red blood cells and normalize the data to the untreated control wells.
-
Plot the percentage of growth inhibition against the compound concentration to determine the EC50 value.
RNA Sequencing and Splicing Analysis
This workflow is used to assess the global impact of TCMDC-135051 on the parasite's transcriptome and RNA splicing.
1. Parasite Treatment and RNA Extraction: a. Culture highly synchronized P. falciparum trophozoite-stage parasites. b. Expose the parasites to a sublethal concentration of TCMDC-135051 (e.g., 1 µM) for a short duration (e.g., 60 minutes) to minimize secondary effects on the transcriptome due to parasite death.[6] c. Harvest the parasites and extract total RNA using a suitable method (e.g., TRIzol reagent followed by column purification). d. Treat the RNA with DNase I to remove any contaminating genomic DNA.
2. Library Preparation and Sequencing: a. Assess the quality and quantity of the extracted RNA using a Bioanalyzer or similar instrument. b. Prepare strand-specific RNA sequencing libraries from the total RNA using a commercial kit (e.g., KAPA Stranded RNA-Seq Kit). This typically involves rRNA depletion, RNA fragmentation, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification. c. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq) to generate paired-end reads.
3. Data Analysis: a. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. b. Read Mapping: Align the trimmed reads to the P. falciparum reference genome using a splice-aware aligner such as HISAT2.[6] c. Differential Gene Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are differentially expressed between TCMDC-135051-treated and untreated parasites. d. Splicing Analysis: Employ specialized software (e.g., rMATS, LeafCutter) to identify and quantify differential splicing events, such as intron retention, exon skipping, and alternative 3' or 5' splice site usage. e. Gene Ontology (GO) Enrichment Analysis: Use tools like topGO to identify the biological processes, molecular functions, and cellular components that are overrepresented in the set of genes affected by TCMDC-135051 treatment.
Visualizing the Mechanism and Workflows
PfCLK3 Signaling Pathway in RNA Splicing
Caption: PfCLK3-mediated phosphorylation of SR proteins is a critical step for spliceosome assembly and pre-mRNA splicing.
Experimental Workflow for Assessing TCMDC-135051's Effect on Splicing
Caption: Workflow for investigating the impact of TCMDC-135051 on the P. falciparum transcriptome and splicing.
Conclusion
TCMDC-135051 is a potent inhibitor of the essential P. falciparum kinase PfCLK3, which plays a critical role in the regulation of pre-mRNA splicing. The data and protocols presented in this guide demonstrate that inhibition of PfCLK3 by TCMDC-135051 leads to a widespread disruption of RNA splicing, resulting in the downregulation of numerous essential genes and potent antiplasmodial activity. The multi-stage efficacy and novel mechanism of action of TCMDC-135051 make it a valuable lead compound for the development of next-generation antimalarials. Further optimization of this chemical scaffold could lead to the development of a clinical candidate that is effective against drug-resistant parasite strains and contributes to the global effort to eradicate malaria.
References
- 1. A comprehensive RNA handling and transcriptomics guide for high-throughput processing of Plasmodium blood-stage samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strand-specific RNA-seq applied to malaria samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
In Vitro Activity of TCMDC-135051 Against Chloroquine-Sensitive P. falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of TCMDC-135051, a potent inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfCLK3), against chloroquine-sensitive strains of the malaria parasite. TCMDC-135051 has emerged as a promising lead compound due to its novel mechanism of action and its efficacy against multiple stages of the parasite lifecycle.[1][2][3] This document details the quantitative data on its antiplasmodial activity, outlines the experimental protocols for its evaluation, and visualizes the key pathways and workflows involved.
Quantitative In Vitro Activity
TCMDC-135051 demonstrates potent sub-micromolar activity against the asexual blood stages of the chloroquine-sensitive P. falciparum 3D7 strain.[1][4] Its inhibitory effects extend to other lifecycle stages, highlighting its potential as a multi-stage antimalarial agent.[1][5] The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Activity of TCMDC-135051 against Asexual Blood Stage P. falciparum (3D7 Strain) *
| Parameter | Value | Reference |
| EC50 (Parasiticidal Activity) | 180 nM | [4] |
| EC50 (Parasiticidal Activity) | 320 nM | [6] |
| EC50 (Parasiticidal Activity) | 323 nM | [5] |
*EC50 (half maximal effective concentration) values represent the concentration of the compound that inhibits parasite growth by 50%.
Table 2: In Vitro Kinase Inhibitory Activity of TCMDC-135051 *
| Target | IC50 | Reference |
| PfCLK3 | 4.8 nM | [5] |
| PvCLK3 (P. vivax) | 33 nM | [6] |
| PbCLK3 (P. berghei) | 13 nM | [6] |
*IC50 (half maximal inhibitory concentration) values represent the concentration of the compound that inhibits the activity of the target enzyme by 50%.
Table 3: In Vitro Activity of TCMDC-135051 against Other P. falciparum Life Cycle Stages *
| Stage | Parameter | Value | Reference |
| Liver Stage (P. berghei) | EC50 | 400 nM | [5] |
| Early & Late Stage Gametocytes | EC50 | 800 - 910 nM | [5] |
| Exflagellation | EC50 | 200 nM | [5] |
Mechanism of Action: PfCLK3 Inhibition and Disruption of RNA Splicing
TCMDC-135051 exerts its antiplasmodial effect by selectively inhibiting PfCLK3, a protein kinase crucial for the regulation of RNA splicing in P. falciparum.[1][2][7] PfCLK3 is responsible for phosphorylating serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[7] Inhibition of PfCLK3 disrupts the normal splicing of pre-mRNA, leading to a rapid cessation of parasite growth and development.[5][8] This mechanism of action is effective against various stages of the parasite's life cycle, making PfCLK3 an attractive target for the development of new antimalarials.[1][5]
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the activity of TCMDC-135051 against chloroquine-sensitive P. falciparum.
P. falciparum 3D7 Strain In Vitro Culture
The chloroquine-sensitive P. falciparum 3D7 strain is maintained in continuous culture using a method adapted from Trager and Jensen.
-
Culture Medium: RPMI 1640 medium supplemented with 25 mM HEPES, 25 mM sodium bicarbonate, 50 µg/mL gentamycin, 0.1 mM hypoxanthine, and 0.5% (w/v) Albumax II. The pH of the medium is adjusted to 7.4.
-
Erythrocytes: Human O+ erythrocytes are used. Red blood cells are washed three times in RPMI 1640 without serum and resuspended to a 50% hematocrit stock.
-
Culture Conditions: Parasites are cultured at a 5% hematocrit in sealed flasks under a low-oxygen atmosphere (5% CO2, 5% O2, and 90% N2) at 37°C.
-
Maintenance: The culture medium is changed daily, and parasitemia is monitored by Giemsa-stained thin blood smears. Cultures are split as needed to maintain parasitemia between 1-5%.
-
Synchronization: For stage-specific assays, cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.
SYBR Green I-Based Parasite Viability Assay
This assay is used to determine the 50% inhibitory concentration (EC50) of TCMDC-135051 against the asexual blood stages of P. falciparum.
-
Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into 96-well black, clear-bottom microplates.
-
Parasite Inoculation: Asynchronous or synchronized ring-stage parasite cultures are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2%. This parasite suspension is then added to the wells of the pre-dosed plates.
-
Incubation: The plates are incubated for 72 hours under the standard culture conditions described above.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. The plates are then thawed, and a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I dye is added to each well.
-
Fluorescence Reading: The plates are incubated in the dark at room temperature for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This biochemical assay is employed to determine the in vitro inhibitory activity of TCMDC-135051 against the recombinant PfCLK3 enzyme.
-
Reagents:
-
Recombinant full-length PfCLK3 enzyme.
-
Biotinylated peptide substrate.
-
Europium-labeled anti-phosphoserine antibody (Donor).
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC) (Acceptor).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Assay Procedure:
-
TCMDC-135051 is serially diluted in the assay buffer.
-
The recombinant PfCLK3 enzyme and the biotinylated peptide substrate are mixed with the compound dilutions in a low-volume 384-well plate.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor in a buffer with EDTA.
-
The plate is incubated for at least 60 minutes at room temperature to allow for the binding of the detection reagents.
-
-
Data Acquisition: The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection. The instrument excites the Europium donor at ~340 nm and measures the emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm) after a time delay.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Conclusion
TCMDC-135051 is a potent inhibitor of the chloroquine-sensitive P. falciparum 3D7 strain, acting through the novel mechanism of PfCLK3 inhibition and subsequent disruption of RNA splicing. Its demonstrated activity against multiple life cycle stages of the parasite makes it a highly promising candidate for further preclinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of TCMDC-135051 and other PfCLK3 inhibitors as a new class of antimalarial drugs.
References
- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. med.nyu.edu [med.nyu.edu]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
TCMDC-135051: A Multi-Stage Antimalarial Agent Targeting PfCLK3
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3, a critical regulator of RNA splicing essential for parasite survival.[1] This compound has demonstrated significant parasiticidal activity across multiple stages of the malaria parasite's lifecycle, positioning it as a promising lead compound for the development of a multi-stage antimalarial drug.[2][3] TCMDC-135051 not only clears asexual blood-stage infections but also exhibits transmission-blocking and prophylactic potential by targeting gametocytes and liver-stage parasites.[2][3] Its novel mechanism of action offers a potential solution to the growing challenge of resistance to current antimalarial therapies.
Mechanism of Action: Disruption of RNA Splicing
The primary mechanism of action of TCMDC-135051 is the inhibition of PfCLK3, a cyclin-dependent-like kinase that plays a pivotal role in the regulation of RNA splicing in P. falciparum.[1] PfCLK3 is responsible for the phosphorylation of splicing factors, which are necessary for the correct assembly and function of the spliceosome. By inhibiting PfCLK3, TCMDC-135051 disrupts these essential phosphorylation events, leading to widespread dysregulation of RNA splicing.[4] This disruption manifests as the retention of introns and the accumulation of unprocessed pre-mRNA transcripts, ultimately resulting in parasite death.[4]
The inhibition of PfCLK3 has been shown to affect the transcription of over 400 genes that are essential for the parasite's survival.[4] This broad-spectrum impact on gene expression explains the compound's potent parasiticidal activity across various lifecycle stages.
Multi-Stage Antimalarial Activity
TCMDC-135051 demonstrates potent activity against multiple stages of the Plasmodium lifecycle, making it a candidate for a multi-purpose antimalarial drug.
In Vitro Kinase Inhibitory Activity
The compound exhibits nanomolar potency against PfCLK3 and its orthologs in other Plasmodium species.
| Target Kinase | IC50 (nM) | Reference |
| P. falciparum CLK3 (PfCLK3) | 4.8 | [5] |
| P. vivax CLK3 (PvCLK3) | 33 | [6] |
| P. berghei CLK3 (PbCLK3) | 13 | [6] |
Asexual Blood Stage Activity
TCMDC-135051 effectively kills the parasite during the asexual blood stage, which is responsible for the clinical symptoms of malaria.
| Plasmodium Species | Strain | EC50 (nM) | Reference |
| P. falciparum | 3D7 (chloroquine-sensitive) | 323 | [5] |
| P. falciparum | PfCLK3_G449P (resistant) | 1806 | [2][3] |
| P. knowlesi | - | - | - |
| P. berghei | - | - | - |
Transmission-Blocking Activity
The compound is active against both early and late-stage gametocytes, the sexual stages of the parasite responsible for transmission from humans to mosquitoes.
| P. falciparum Stage | EC50 (nM) | Reference |
| Early Stage Gametocytes | 800 - 910 | [5] |
| Late Stage Gametocytes | 800 - 910 | [5] |
| Exflagellation | 200 | [5] |
Liver Stage (Prophylactic) Activity
TCMDC-135051 shows activity against the liver stages of the parasite, suggesting its potential as a prophylactic agent.
| Plasmodium Species | EC50 (nM) | Reference |
| P. berghei | 400 | [5] |
In Vivo Efficacy
In a mouse model of malaria using P. berghei, twice-daily intraperitoneal administration of TCMDC-135051 resulted in a dose-dependent reduction in parasitemia, with the highest dose leading to near-complete clearance of the parasites.[7]
| Dose (mg/kg, b.i.d.) | Route | Outcome | Reference |
| 50 | i.p. | Near-complete clearance of parasites | [5][7] |
Selectivity Profile
TCMDC-135051 exhibits selectivity for the parasite kinase PfCLK3 over the closest human ortholog, hCLK2.
| Target | IC50 (nM) | Fold Selectivity (hCLK2/PfCLK3) | Reference |
| PfCLK3 | 4.8 | >100 | [8] |
| hCLK2 | >500 | [8] |
The compound also shows low cytotoxicity against human HepG2 cells, with a pCC50 of 5.56.[8]
Detailed Experimental Protocols
PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by PfCLK3.
Materials:
-
Recombinant full-length PfCLK3
-
Biotinylated peptide substrate (e.g., MBP-peptide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Europium-labeled anti-phospho-serine/threonine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Low-volume 384-well plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of TCMDC-135051 in DMSO and then in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the peptide substrate and ATP in assay buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing PfCLK3 in assay buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 2 µL of a solution containing EDTA in TR-FRET detection buffer.
-
Add 2 µL of a solution containing the Europium-labeled antibody and SA-APC in TR-FRET detection buffer.
-
Incubate the plate in the dark at room temperature for at least 60 minutes.
-
Measure the TR-FRET signal using a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the percent inhibition relative to controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I)
This assay determines the concentration of a compound that inhibits parasite growth by 50%.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% Albumax II, and 25 µg/mL gentamicin)
-
Human red blood cells (O+)
-
96-well microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of TCMDC-135051 in complete culture medium.
-
Add 100 µL of the compound dilutions to a 96-well plate.
-
Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit.
-
Add 100 µL of the parasite culture to each well.
-
Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.
-
After incubation, freeze the plates at -80°C to lyse the red blood cells.
-
Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader (excitation at 485 nm, emission at 530 nm).
-
Subtract the background fluorescence from uninfected red blood cells.
-
Calculate the percent inhibition relative to the drug-free control wells.
-
Plot the percent inhibition against the compound concentration and determine the EC50 value using a non-linear regression model.[8][9]
P. berghei In Vivo Efficacy (4-Day Suppressive Test)
This model assesses the ability of a compound to suppress parasitemia in infected mice.
Materials:
-
P. berghei ANKA strain
-
Female Swiss Webster mice (or similar strain)
-
TCMDC-135051 formulation (e.g., in 7% Tween 80, 3% ethanol)
-
Vehicle control
-
Positive control (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with 1 x 10^7 P. berghei-infected red blood cells.
-
Two to four hours post-infection, administer the first dose of TCMDC-135051, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral gavage).
-
Continue treatment once daily for four consecutive days (Days 0-3).
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
-
Calculate the average percent parasitemia for each treatment group.
-
Determine the percent suppression of parasitemia relative to the vehicle-treated control group.
Conclusion
TCMDC-135051 is a promising antimalarial lead compound with a novel mechanism of action that targets the essential parasite protein kinase PfCLK3. Its potent, multi-stage activity against P. falciparum and other Plasmodium species, including drug-resistant strains, highlights its potential to be developed into a next-generation antimalarial drug. The detailed data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance new therapies to combat malaria. Further optimization of this compound series could lead to a clinical candidate that addresses the critical needs for curative, transmission-blocking, and prophylactic treatments.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmv.org [mmv.org]
- 7. researchgate.net [researchgate.net]
- 8. iddo.org [iddo.org]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.nyu.edu [med.nyu.edu]
The Kinase Selectivity Profile of TCMDC-135051: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCMDC-135051 is a potent and highly selective inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's lifecycle.[1][2][3] This compound has demonstrated nanomolar activity against PfCLK3 and sub-micromolar parasiticidal activity, affecting multiple stages of the malaria parasite, including the asexual blood stage, liver stage, and gametocytes.[1][4][5] Its mechanism of action involves the disruption of RNA splicing regulation within the parasite, a critical process for its survival.[1][6][7] This technical guide provides a comprehensive overview of the kinase selectivity profile of TCMDC-135051, detailing its inhibitory activity against both parasite and human kinases, the experimental protocols used for these determinations, and the signaling pathway it modulates.
Data Presentation
The kinase inhibitory activity of TCMDC-135051 has been quantified against its primary target, PfCLK3, its orthologs in other Plasmodium species, and a broad panel of human kinases to assess its selectivity and potential for off-target effects.
Table 1: Inhibitory Activity of TCMDC-135051 against Parasite Kinases
| Target Kinase | Species | Assay Type | IC50 / EC50 (nM) | pIC50 / pEC50 | Reference |
| PfCLK3 | P. falciparum | TR-FRET | 4.8 | - | [5] |
| PfCLK3 | P. falciparum (3D7 strain) | Parasite Growth | 180 | 6.7 | [1][8] |
| PfCLK3 | P. falciparum (G449P mutant) | Parasite Growth | 1806 | 5.74 | [1][8] |
| PvCLK3 | P. vivax | Kinase Assay | 33 | 7.47 | [2] |
| PbCLK3 | P. berghei | Kinase Assay | 13 | 7.86 | [2] |
| PfCLK1 | P. falciparum | Kinase Assay | >2000 | - | [1] |
| PfPKG | P. falciparum | Kinase Assay | >2000 | - | [1] |
| PfCDPK1 | P. falciparum | Kinase Assay | >2000 | - | [1] |
Table 2: Selectivity Profile of TCMDC-135051 against Human Kinases
TCMDC-135051 was screened against a panel of 140 human kinases at a concentration of 1 µM. The results demonstrated a high degree of selectivity, with only nine kinases showing significant inhibition (less than 20% residual activity).[1][8] Further detailed screening against a diversity panel of 58 human kinases was conducted using the Eurofins KinaseProfiler™ service. The selectivity scores, which represent the fraction of kinases inhibited below a certain activity threshold, were determined.
| Kinase | Gene Symbol | % Activity Remaining @ 1µM |
| Aurora Kinase A | AURKA | <20 |
| Aurora Kinase B | AURKB | <20 |
| CDC-Like Kinase 1 | CLK1 | <20 |
| CDC-Like Kinase 2 | CLK2 | <20 |
| CDC-Like Kinase 4 | CLK4 | <20 |
| Dual-specificity tyrosine-regulated kinase 1A | DYRK1A | <20 |
| Haspin | HASPIN | <20 |
| Serine/threonine-protein kinase PIM1 | PIM1 | <20 |
| Serine/threonine-protein kinase PIM2 | PIM2 | <20 |
| ... (and other kinases with >20% activity) | ... | ... |
Note: The specific data for the nine inhibited human kinases is based on the statement that nine kinases had less than 20% activity remaining. The full list and precise values are typically found in the supplementary materials of the primary research articles.[1]
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for PfCLK3 Inhibition
This assay is employed to measure the in vitro inhibitory activity of compounds against recombinant PfCLK3.
Principle: The assay quantifies the phosphorylation of a substrate peptide by PfCLK3. A europium-labeled anti-phosphoserine/threonine antibody (donor fluorophore) binds to the phosphorylated substrate, bringing it in close proximity to a ULight™-labeled peptide (acceptor fluorophore). Upon excitation of the donor, Förster Resonance Energy Transfer (FRET) occurs, leading to a detectable signal from the acceptor. Inhibitors of PfCLK3 will reduce the phosphorylation of the substrate, thus decreasing the FRET signal.
Methodology:
-
Reagents: Recombinant full-length PfCLK3, ULight™-labeled substrate peptide, Europium-labeled anti-phospho-antibody, ATP, and assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Preparation: TCMDC-135051 is serially diluted to various concentrations in DMSO.
-
Assay Procedure:
-
In a 384-well plate, the test compound, PfCLK3, and the ULight™-labeled substrate are pre-incubated.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
The Europium-labeled antibody is added, and the plate is incubated to allow for antibody-substrate binding.
-
-
Data Acquisition: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, typically with an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (ULight™).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
KINOMEscan® Selectivity Profiling
This method is used to determine the selectivity of a compound against a large panel of human kinases.
Principle: The KINOMEscan® assay is a competition binding assay. It measures the ability of a test compound to displace an immobilized, active-site directed ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Methodology:
-
Assay Components: A large panel of human kinases tagged with a unique DNA identifier, an immobilized ligand specific for the kinase active site, and the test compound (TCMDC-135051).
-
Assay Procedure:
-
Kinases are incubated with the test compound at a fixed concentration (e.g., 1 µM).
-
The mixture is then applied to a solid support matrix to which the active-site directed ligand is immobilized.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Unbound kinase is washed away.
-
-
Quantification: The amount of kinase remaining bound to the solid support is measured by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as "% Control" or "% Activity Remaining", where a lower percentage indicates stronger binding of the test compound to the kinase. Selectivity scores (e.g., S(10), S(35)) are calculated, representing the number of kinases with binding below a certain threshold divided by the total number of kinases screened.
Mandatory Visualization
Signaling Pathway of PfCLK3 Inhibition by TCMDC-135051
Caption: PfCLK3 signaling pathway and its inhibition by TCMDC-135051.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining the kinase selectivity profile of TCMDC-135051.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lysine targeting covalent inhibitors of malarial kinase Pf CLK3 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00335K [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Novel Mechanism of TCMDC-135051: A Selective PfCLK3 Inhibitor for Malaria
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery of novel therapeutic agents with unique mechanisms of action. TCMDC-135051 has emerged as a promising antimalarial candidate, exhibiting potent, multi-stage activity against the parasite. This technical guide delves into the core of TCMDC-135051's innovative mechanism, focusing on its selective inhibition of P. falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase crucial for parasite survival. Through a comprehensive review of preclinical data, this paper will elucidate the signaling pathways affected, present key quantitative data, and provide detailed experimental protocols for the assays used to characterize this inhibitor.
Introduction
The lifecycle of Plasmodium falciparum is complex, involving distinct developmental stages within both human and mosquito hosts. A key to the parasite's survival and proliferation is the precise regulation of gene expression, a process heavily reliant on RNA splicing. PfCLK3, a member of the serine/arginine-rich protein-specific kinase (SRPK) family, plays a pivotal role in phosphorylating splicing factors, thereby controlling the assembly and activity of the spliceosome. Inhibition of this essential kinase disrupts the parasite's ability to process mRNA transcripts, leading to a cascade of events culminating in cell death. TCMDC-135051 is a potent and highly selective inhibitor of PfCLK3, representing a novel therapeutic strategy against malaria.[1][2]
Mechanism of Action: Targeting PfCLK3-Mediated RNA Splicing
TCMDC-135051 exerts its parasiticidal effect by directly targeting the ATP-binding site of PfCLK3. This inhibition prevents the phosphorylation of serine/arginine-rich (SR) proteins, which are critical components of the spliceosome. The subsequent disruption of pre-mRNA splicing leads to the downregulation of hundreds of essential genes, ultimately arresting parasite development at multiple stages of its lifecycle, including the asexual blood stage, gametocytes (the sexual stage responsible for transmission), and the liver stage.[2][3][4]
Signaling Pathway
The inhibitory action of TCMDC-135051 on PfCLK3 initiates a cascade of events that disrupt the normal cellular functions of the malaria parasite. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of TCMDC-135051 action.
Quantitative Data Summary
The efficacy of TCMDC-135051 has been quantified through various in vitro and in vivo assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) against different Plasmodium species and life cycle stages.
Table 1: In Vitro Kinase Inhibitory Activity of TCMDC-135051
| Target Kinase | IC50 (nM) |
| P. falciparum CLK3 (PfCLK3) | 4.8 |
| P. vivax CLK3 (PvCLK3) | 33 |
| P. berghei CLK3 (PbCLK3) | 13 |
Data compiled from multiple sources.
Table 2: In Vitro Parasiticidal Activity of TCMDC-135051
| Plasmodium Species & Stage | Assay Type | EC50 (nM) |
| P. falciparum (3D7, asexual blood stage) | SYBR Green I | 180 |
| P. falciparum (Dd2, asexual blood stage) | SYBR Green I | 320 |
| P. falciparum (Gametocytes, Stage V) | Luciferase | 910 |
| P. berghei (sporozoites, liver stage) | Luciferase | 400 |
Data compiled from multiple sources including[1][3].
Detailed Experimental Protocols
The characterization of TCMDC-135051 relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to determine its mechanism of action and potency.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This assay quantitatively measures the inhibition of PfCLK3 kinase activity.
Experimental Workflow:
Caption: Workflow for the TR-FRET kinase inhibition assay.
Methodology:
-
Compound Preparation: Serially dilute TCMDC-135051 in DMSO and then in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of recombinant PfCLK3 to each well.
-
Add 2.5 µL of the diluted TCMDC-135051 or DMSO control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a solution containing ATP and a biotinylated substrate peptide.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of EDTA.
-
Add 5 µL of a detection mixture containing a Europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. Determine IC50 values by fitting the data to a four-parameter logistic equation.
Parasite Viability Assay (SYBR Green I-based)
This assay determines the effect of TCMDC-135051 on the growth of asexual blood-stage P. falciparum.
Experimental Workflow:
Caption: Workflow for the SYBR Green I parasite viability assay.
Methodology:
-
Parasite Culture and Dosing:
-
Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C.
-
Synchronize cultures to the ring stage using sorbitol treatment.
-
In a 96-well plate, add serially diluted TCMDC-135051.
-
Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Include uninfected red blood cells as a negative control and parasites with vehicle (DMSO) as a positive control.
-
Incubate the plates for 72 hours in a modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.
-
-
Lysis and Staining:
-
Prepare a lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I dye.
-
After incubation, freeze the plates at -80°C for at least 2 hours to lyse the red blood cells.
-
Thaw the plates and add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Subtract the background fluorescence from uninfected red blood cells.
-
Normalize the data to the positive control (vehicle-treated parasites) and calculate EC50 values using a non-linear regression model.[5][6]
-
Novelty and Therapeutic Potential
The mechanism of TCMDC-135051 represents a significant advancement in the pursuit of new antimalarial therapies for several reasons:
-
Novel Target: PfCLK3 is a previously unexploited target in malaria, offering a new avenue to combat drug-resistant parasites.
-
Multi-stage Activity: By disrupting a fundamental process like RNA splicing, TCMDC-135051 is effective against multiple stages of the parasite's lifecycle. This includes the asexual stages that cause clinical disease, the sexual stages that transmit the disease, and the liver stage that establishes infection. This multi-stage efficacy is a critical attribute for a drug aimed at both treatment and eradication.
-
High Selectivity: TCMDC-135051 exhibits high selectivity for the parasite kinase over its human orthologs, suggesting a favorable safety profile.[1]
-
Potential for a Single-Dose Cure: The rapid parasiticidal activity and long duration of action of PfCLK3 inhibitors hold the promise for the development of a single-dose curative therapy, which would be a major advantage in resource-limited settings.
Conclusion
TCMDC-135051 stands out as a pioneering antimalarial compound due to its novel mechanism of action centered on the selective inhibition of PfCLK3. The disruption of RNA splicing, a process essential for parasite viability across multiple life stages, provides a powerful and multifaceted attack on Plasmodium falciparum. The compelling preclinical data, including potent in vitro and in vivo activity, underscore the therapeutic potential of this compound and validate PfCLK3 as a high-value target for the next generation of antimalarial drugs. Further development and clinical investigation of TCMDC-135051 and other PfCLK3 inhibitors are warranted to fully realize their potential in the global fight against malaria.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of a Potent Antimalarial Agent: TCMDC-135051 and Its Derivatives
Application Notes and Protocols for Researchers in Drug Development
This document provides detailed protocols for the synthesis of TCMDC-135051, a potent inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3), and its derivatives. These compounds represent a promising new class of antimalarial agents with prophylactic, transmission-blocking, and curative potential. The methodologies outlined below are intended for researchers and scientists in the field of medicinal chemistry and drug development.
Overview and Signaling Pathway
TCMDC-135051 and its analogs are potent and selective inhibitors of PfCLK3, a protein kinase essential for the regulation of RNA splicing in Plasmodium falciparum, the parasite responsible for malaria.[1][2] By inhibiting PfCLK3, these compounds disrupt the parasite's lifecycle at multiple stages, including the asexual blood stage, sexual gametocyte stage, and liver stage.[1][3][4] This multi-stage activity makes them promising candidates for the development of a single-dose curative and transmission-blocking antimalarial drug.[4]
The core structure of TCMDC-135051 is a 7-azaindole scaffold with key substitutions at the 2- and 4-positions.[2] Structure-activity relationship (SAR) studies have focused on modifications of the aromatic rings (designated as ring A and ring B) to optimize potency and pharmacokinetic properties.[1][2]
Below is a diagram illustrating the mechanism of action of TCMDC-135051.
Caption: Inhibition of PfCLK3 by TCMDC-135051 disrupts essential RNA splicing in P. falciparum.
Synthesis Protocols
The synthesis of TCMDC-135051 and its derivatives is a multi-step process. The general workflow is depicted below, followed by detailed protocols for key steps.
Caption: General synthetic workflow for TCMDC-135051.
General Experimental Conditions
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Reagents and solvents should be of analytical grade and used as received unless otherwise noted.
-
Thin-layer chromatography (TLC) on silica gel plates can be used to monitor reaction progress.
-
Purification of compounds can be achieved by column chromatography on silica gel.
Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole
This procedure outlines the initial steps of protecting the azaindole nitrogen and subsequent iodination.
Protocol:
-
N-Tosylation: To a solution of 4-bromo-7-azaindole in a suitable solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) at 0 °C. After stirring for a short period, add p-toluenesulfonyl chloride (TsCl). The reaction is typically stirred for 2 hours at 0 °C.[1]
-
Regioselective Iodination: The N-tosylated intermediate is then subjected to iodination. In a separate flask, prepare a solution of lithium diisopropylamide (LDA) in THF. Cool this solution to -78 °C and slowly add the N-tosylated azaindole. After stirring, add a solution of iodine (I₂) in THF. The reaction is typically maintained at -78 °C for 3 hours.[1][5]
-
Work-up and Purification: After the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous sodium thiosulfate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Suzuki Coupling and Subsequent Modifications
The following steps describe the introduction of the side chains via Suzuki coupling reactions.
Protocol:
-
First Suzuki Coupling: The N-tosyl-4-bromo-2-iodo-7-azaindole is reacted with (5-formyl-2-methoxyphenyl)boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like sodium carbonate (Na₂CO₃). The reaction is typically carried out in a solvent mixture like 1,4-dioxane and water at elevated temperatures (e.g., 110 °C) for 12 hours.[1]
-
Reductive Amination: The resulting aldehyde is then subjected to reductive amination with the desired amine (e.g., diethylamine for TCMDC-135051). A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is used in a solvent like 1,4-dioxane at room temperature for approximately 12 hours.[1]
-
N-Deprotection: The tosyl protecting group is removed using a base such as potassium carbonate (K₂CO₃) in a solvent like methanol at around 55 °C for 18 hours.[1]
-
Second Suzuki Coupling: The deprotected intermediate undergoes a second Suzuki coupling with the appropriate boronic acid or boronate ester, for example, 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. A palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) and a base like sodium carbonate are used. This reaction is often performed in 1,4-dioxane at 110 °C, sometimes under microwave irradiation for a shorter reaction time (e.g., 0.5 hours).[1]
-
Final Purification: The final product, TCMDC-135051 or its derivative, is purified using appropriate chromatographic techniques.
Quantitative Data Summary
The biological activity of TCMDC-135051 and some of its derivatives against PfCLK3 and P. falciparum are summarized below.
| Compound | PfCLK3 Inhibition (IC₅₀, nM) | P. falciparum (3D7) Growth Inhibition (EC₅₀, nM) |
| TCMDC-135051 | 19 | 180 |
| Tetrazole analogue 30 | 19 | 270 |
Data sourced from The Journal of Medicinal Chemistry.[2]
| Compound | P. falciparum Antiparasiticidal Activity (EC₅₀) | P. berghei Liver Stage Activity (EC₅₀) | P. vivax CLK3 Inhibition (IC₅₀) | P. berghei CLK3 Inhibition (IC₅₀) |
| TCMDC-135051 | 320 nM | 0.40 µM | 0.033 µM | 0.013 µM |
Data sourced from MedchemExpress and NIH.[6]
Conclusion
The synthetic protocols and biological data presented provide a comprehensive guide for researchers working on the development of novel antimalarial agents based on the TCMDC-135051 scaffold. The multi-step synthesis, while complex, offers multiple points for diversification to generate novel derivatives with improved properties. The potent and multi-stage activity of these compounds underscores their potential in the fight against malaria.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 4. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling the Potential of TCMDC-135051: A Guide to Asexual Blood Stage Assessment in Malaria Research
For Immediate Release
[City, State] – [Date] – In the ongoing battle against malaria, the identification of novel therapeutic agents with unique mechanisms of action is paramount. TCMDC-135051, a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3), has emerged as a promising multistage antimalarial candidate.[1][2][3][4][5][6][7][8][9] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively assess the activity of TCMDC-135051 against the asexual blood stages of the malaria parasite.
TCMDC-135051 disrupts the parasite's lifecycle by inhibiting PfCLK3, a kinase essential for the regulation of RNA splicing.[1][2][7][8][9] This inhibition is lethal to the parasite at the trophozoite to schizont stages of asexual development and also impacts gametocyte and liver stages, highlighting its potential for transmission-blocking and prophylactic applications.[1][2]
Quantitative Assessment of TCMDC-135051 Activity
The following tables summarize the in vitro efficacy and cytotoxicity of TCMDC-135051, providing a clear reference for its biological activity.
Table 1: In Vitro Parasiticidal Activity of TCMDC-135051 against P. falciparum
| Parameter | Strain | Value | Reference |
| EC50 (Parasite Growth Inhibition) | 3D7 (chloroquine-sensitive) | 180 nM (pEC50 = 6.7) | [1][2] |
| 3D7 (chloroquine-sensitive) | 320 nM | [10][11] | |
| PfCLK3_G449P (resistant mutant) | 1806 nM (pEC50 = 5.74) | [1][2] | |
| IC50 (PfCLK3 Kinase Inhibition) | Recombinant full-length PfCLK3 | 4.8 nM | [10] |
Table 2: Activity of TCMDC-135051 across different Plasmodium species and life-cycle stages
| Species/Stage | Assay | EC50/IC50 | Reference |
| P. berghei | Liver Stage Development | 400 nM | [10] |
| P. falciparum | Early Stage Gametocytes | 800-910 nM | [10] |
| P. falciparum | Late Stage Gametocytes | 800-910 nM | [10] |
| P. falciparum | Exflagellation | 200 nM | [10] |
| P. vivax | Recombinant PvCLK3 Kinase | 33 nM | [11] |
| P. berghei | Recombinant PbCLK3 Kinase | 13 nM | [11] |
Table 3: Cytotoxicity Profile of TCMDC-135051
| Cell Line | Assay | IC50 | Reference |
| HT-22 (mouse hippocampal) | MTS Assay (48h incubation) | 8.1 µM | [11] |
| HepG2 (human liver carcinoma) | Not specified | High selectivity index | [5][6] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accurate assessment of TCMDC-135051's antimalarial activity.
Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)
This assay is a widely used, robust method for determining the 50% effective concentration (EC50) of antimalarial compounds by measuring parasite DNA content.[12][13][14][15][16]
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Complete RPMI 1640 medium (with Albumax I or human serum)
-
Human erythrocytes
-
TCMDC-135051 stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Lysis buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
Procedure:
-
Prepare a parasite culture with 0.5-1% parasitemia and 2% hematocrit.
-
Serially dilute TCMDC-135051 in complete medium in a 96-well plate. Include drug-free wells (negative control) and uninfected erythrocytes (background control).
-
Add 100 µL of the parasite culture to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader.
-
Calculate EC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration using a nonlinear regression model.
Parasite Lactate Dehydrogenase (pLDH) Assay
The pLDH assay is a colorimetric method that measures the activity of the parasite-specific lactate dehydrogenase enzyme, which serves as a biomarker for parasite viability.[17][18][19][20][21]
Materials:
-
P. falciparum culture
-
TCMDC-135051
-
96-well microplates
-
Malarial Assay Buffer (containing 0.1 M Tris-HCl pH 8.0, 0.1 M Sodium L-Lactate, 0.1% Triton X-100)
-
APAD (3-acetylpyridine adenine dinucleotide) solution
-
NBT (nitroblue tetrazolium) solution
-
Diaphorase solution
-
Spectrophotometer (650 nm)
Procedure:
-
Prepare and dose the 96-well plates with TCMDC-135051 and parasite culture as described for the SYBR Green I assay.
-
Incubate for 72 hours.
-
Lyse the red blood cells by freeze-thawing the plates.
-
Prepare the pLDH reaction mixture by combining Malarial Assay Buffer, NBT, and diaphorase.
-
Add 100 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 25 µL of APAD solution to each well.
-
Incubate at room temperature in the dark for 30-60 minutes.
-
Measure the absorbance at 650 nm.
-
Determine EC₅₀ values from the dose-response curves.
In Vitro Kinase Inhibition Assay (TR-FRET)
A time-resolved fluorescence energy transfer (TR-FRET) assay is used to determine the 50% inhibitory concentration (IC50) of TCMDC-135051 against the recombinant PfCLK3 protein.[1][2][7][8][9]
Materials:
-
Recombinant full-length PfCLK3 protein
-
Kinase buffer
-
ATP
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
TCMDC-135051
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Add kinase, substrate, and TCMDC-135051 to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period.
-
Stop the reaction and add the detection reagents (Europium-labeled antibody and SA-APC).
-
Incubate to allow for antibody-antigen binding.
-
Measure the TR-FRET signal.
-
Calculate IC₅₀ values from the dose-response curves.
Cytotoxicity Assay (MTS-based)
This assay assesses the effect of TCMDC-135051 on the viability of a mammalian cell line to determine its selectivity.[11]
Materials:
-
Mammalian cell line (e.g., HepG2, HT-22)
-
Complete cell culture medium
-
TCMDC-135051
-
96-well clear microplates
-
MTS reagent
-
Spectrophotometer (490 nm)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of TCMDC-135051.
-
Incubate for 48-72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the compound's mechanism of action, the following diagrams have been generated.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 4. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. w.malariaworld.org [w.malariaworld.org]
- 9. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.malariaworld.org [media.malariaworld.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. iddo.org [iddo.org]
- 13. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 14. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Immunocapture diagnostic assays for malaria using Plasmodium lactate dehydrogenase (pLDH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Transmission-Blocking Activity of TCMDC-135051
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-135051 has emerged as a promising antimalarial compound with the potential to not only treat the disease but also block its transmission from humans to mosquitoes. This molecule selectively inhibits the Plasmodium falciparum protein kinase PfCLK3, an enzyme crucial for the parasite's lifecycle, including the development of sexual stage gametocytes responsible for transmission.[1][2][3] Inhibition of PfCLK3 disrupts essential processes such as RNA splicing, leading to parasite death and preventing the formation of viable gametocytes.[1][2][3] These application notes provide a comprehensive guide with detailed protocols for researchers to evaluate the transmission-blocking efficacy of TCMDC-135051.
The following protocols outline a stepwise approach, beginning with in vitro assays to determine the compound's activity against different stages of gametocyte development and culminating in the gold-standard Standard Membrane Feeding Assay (SMFA) to assess the complete blockage of transmission to mosquitoes.
Mechanism of Action: PfCLK3 Inhibition
TCMDC-135051's primary target is the P. falciparum cyclin-dependent-like kinase 3 (PfCLK3).[2][4] This kinase plays a critical role in the regulation of RNA splicing within the parasite.[1][3] By inhibiting PfCLK3, TCMDC-135051 disrupts the normal processing of messenger RNA (mRNA), leading to a cascade of events that ultimately results in parasite death. This inhibitory action is effective against both the asexual blood stages, responsible for malaria symptoms, and the sexual stages (gametocytes), which are essential for transmission.[2]
Caption: Mechanism of action of TCMDC-135051.
Experimental Protocols
A tiered approach is recommended to comprehensively assess the transmission-blocking potential of TCMDC-135051. This involves a series of in vitro assays targeting different stages of the parasite's sexual development, followed by the definitive mosquito feeding assay.
Gametocytocidal Activity Assays
These assays determine the ability of TCMDC-135051 to kill developing and mature gametocytes.
This assay quantifies intracellular ATP levels as an indicator of gametocyte viability. A reduction in ATP correlates with parasite death.[5]
Protocol:
-
Gametocyte Culture: Culture P. falciparum (e.g., NF54 strain) to produce mature stage IV and V gametocytes.[5][6]
-
Compound Preparation: Prepare a serial dilution of TCMDC-135051 in a suitable solvent (e.g., DMSO) and then dilute in culture medium.[5]
-
Assay Plate Setup: Add the diluted compound to a 96-well white, flat-bottom microplate. Include positive (e.g., epoxomicin) and negative (vehicle control, e.g., 0.5% DMSO) controls.[5]
-
Gametocyte Addition: Add mature gametocyte culture (1-2% gametocytemia at 2% hematocrit) to each well.[5]
-
Incubation: Incubate the plate for 48-72 hours in a hypoxic gas chamber (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.[5]
-
ATP Measurement:
-
Equilibrate the plate and an ATP detection reagent (e.g., BacTiter-Glo™) to room temperature.
-
Add the ATP reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a luminometer.[5]
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
This colorimetric assay measures the activity of pLDH, an enzyme released upon parasite lysis, as a marker of gametocyte viability.[7]
Protocol:
-
Gametocyte Culture and Compound Treatment: Follow steps 1-5 as described in the ATP Bioluminescence Assay.
-
Lysis and pLDH Reaction:
-
After incubation, lyse the gametocytes to release pLDH.
-
Add a reaction mixture containing a substrate for pLDH (e.g., lactate) and a chromogen.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Determine the IC50 value as described above.
Gamete Formation and Fertilization Assays
These assays assess the effect of TCMDC-135051 on the ability of mature gametocytes to form gametes and undergo fertilization.
This assay quantifies the inhibition of male gamete formation (exflagellation).
Protocol:
-
Gametocyte Treatment: Treat mature gametocyte cultures with TCMDC-135051 for 24-48 hours.
-
Induction of Exflagellation: Induce exflagellation by decreasing the temperature and increasing the pH (e.g., by adding xanthurenic acid or exposing to ambient temperature and air).
-
Microscopy: Observe and count the number of exflagellation centers in treated versus control cultures using a light microscope.
-
Data Analysis: Calculate the percentage inhibition of exflagellation.
This assay evaluates the compound's effect on the entire process from gamete formation to mature ookinete development, typically using a rodent malaria model like Plasmodium berghei due to the ease of in vitro ookinete production.[8][9]
Protocol:
-
Gametocyte Collection: Collect gametocyte-containing blood from a P. berghei-infected mouse.
-
In Vitro Culture: Culture the blood in an ookinete development medium containing TCMDC-135051 at various concentrations.
-
Incubation: Incubate the culture for 18-24 hours at 19-21°C to allow for fertilization and ookinete formation.[9][10]
-
Ookinete Staining and Counting: Stain the culture with a fluorescently labeled antibody against an ookinete surface protein (e.g., P28) and count the number of mature ookinetes using fluorescence microscopy or flow cytometry.
-
Data Analysis: Determine the IC50 for ookinete development inhibition.
Caption: Experimental workflow for testing TCMDC-135051.
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold-standard assay to definitively determine the transmission-blocking activity of a compound by assessing the ability of parasites to infect mosquitoes.[6][11][12]
Protocol:
-
Gametocyte Culture Preparation: Prepare mature P. falciparum gametocyte cultures and treat with various concentrations of TCMDC-135051 for 48 hours prior to the feed.[6]
-
Mosquito Preparation: Use 3-5 day old female Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae) that have been starved for at least 4 hours.[13]
-
Membrane Feeding:
-
Post-Feeding Maintenance: Remove unfed mosquitoes and maintain the fed mosquitoes on a sugar solution for 7-10 days at 26-28°C and ~80% humidity to allow for oocyst development.[13]
-
Mosquito Dissection and Oocyst Counting:
-
Data Analysis:
-
Infection Prevalence: Calculate the percentage of infected mosquitoes in each group.
-
Infection Intensity: Determine the mean number of oocysts per midgut for each group.
-
Calculate the percentage reduction in infection prevalence and intensity in the treated groups compared to the control group.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Gametocytocidal and Functional Assay Results for TCMDC-135051
| Assay Type | Parasite Stage Targeted | IC50 (nM) | 95% Confidence Interval |
| ATP Bioluminescence | Mature Gametocytes (IV/V) | ||
| pLDH Assay | Mature Gametocytes (IV/V) | ||
| Exflagellation Inhibition | Male Gametes | ||
| Ookinete Development | Zygote to Ookinete |
Table 2: Standard Membrane Feeding Assay (SMFA) Results for TCMDC-135051
| TCMDC-135051 Conc. (nM) | No. of Mosquitoes Dissected | No. of Infected Mosquitoes | Infection Prevalence (%) | Mean Oocyst Intensity (per midgut) | % Reduction in Prevalence | % Reduction in Intensity |
| 0 (Control) | N/A | N/A | ||||
| X | ||||||
| Y | ||||||
| Z |
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the transmission-blocking activity of TCMDC-135051. By systematically assessing its effects on gametocyte viability, gamete formation, and ultimately, mosquito infection, researchers can generate the critical data needed to advance the development of this promising antimalarial compound. The inhibition of PfCLK3 by TCMDC-135051 represents a novel and exciting strategy to not only treat malaria but also to take a significant step towards its eradication by breaking the cycle of transmission.[1][3]
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 3. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 7. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transmission blocking assay (ookinete conversion assay) [bio-protocol.org]
- 9. Pb103 Regulates Zygote/Ookinete Development in Plasmodium berghei via Double Zinc Finger Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum requirements for ookinete to oocyst transformation in Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 13. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying TCMDC-135051 Covalent Binding Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3, a critical enzyme for the parasite's survival and a promising target for novel antimalarial drugs.[1][2][3][4][5][6][7][8][9] While initially identified as a reversible inhibitor, the development of covalent analogs of TCMDC-135051, designed to form a permanent bond with PfCLK3, represents a promising strategy to enhance potency and prolong the duration of action.[5][10][11]
Mass spectrometry (MS) is an indispensable tool for characterizing these covalent interactions.[12][13][14] It allows for the precise determination of covalent adduct formation, identification of the specific amino acid residue modified, and quantification of binding stoichiometry.[14][15] These application notes provide an overview of the mass spectrometry techniques and detailed protocols for studying the covalent binding of TCMDC-135051 analogs to their target protein, PfCLK3.
Key Mass Spectrometry Techniques
Several mass spectrometry-based approaches can be employed to study covalent inhibitors:
-
Intact Protein Analysis (Top-Down MS): This technique measures the mass of the entire protein-drug conjugate. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.[12][14][15] It is a rapid method for screening compounds and determining the stoichiometry of binding.[15]
-
Peptide Mapping (Bottom-Up MS): In this approach, the protein-drug conjugate is proteolytically digested into smaller peptides.[12][14] The resulting peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the specific peptide containing the modification.[14] Tandem MS (MS/MS) is used to sequence the modified peptide and pinpoint the exact amino acid residue that is covalently bound by the inhibitor.[14]
-
Chemoproteomics: Advanced techniques like Covalent Inhibitor Target-site Identification (CITe-Id) and isotopic Tandem Orthogonal Protease Activity-Based Protein Profiling (isoTOP-ABPP) can be used for proteome-wide profiling of covalent inhibitors to assess their selectivity and identify potential off-target interactions within a complex biological system.[12][16][17]
Experimental Workflows
The following diagrams illustrate the general workflows for intact protein analysis and peptide mapping to study the covalent binding of a TCMDC-135051 analog.
Signaling Pathway Context
PfCLK3 is understood to play a crucial role in the regulation of RNA splicing within the malaria parasite.[3] Inhibition of PfCLK3 disrupts this process, leading to parasite death. A simplified representation of this pathway is shown below.
Protocols
Protocol 1: Intact Protein Mass Spectrometry Analysis
Objective: To confirm the covalent binding of a TCMDC-135051 analog to PfCLK3 and determine the binding stoichiometry.
Materials:
-
Recombinant human PfCLK3 (purified)
-
TCMDC-135051 covalent analog
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT
-
Quenching Solution: 10% formic acid
-
LC-MS grade water and acetonitrile
-
High-resolution mass spectrometer coupled to a liquid chromatography system (e.g., Q-TOF or Orbitrap)
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the TCMDC-135051 analog in DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, add recombinant PfCLK3 to a final concentration of 5 µM in Assay Buffer.
-
Add the TCMDC-135051 analog to the desired final concentration (e.g., a 5-fold molar excess).
-
Prepare a control sample with an equivalent volume of DMSO.
-
-
Incubation: Incubate the reaction mixtures at room temperature for 2 hours.
-
Quenching: Stop the reaction by adding formic acid to a final concentration of 0.1%.
-
LC-MS Analysis:
-
Inject an appropriate amount of the quenched reaction mixture onto a C4 reverse-phase LC column.
-
Elute the protein using a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Acquire mass spectra in positive ion mode over a suitable m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
-
Compare the mass of the protein in the treated sample to the control sample. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent binding.
-
The presence of singly and multiply modified protein species can be used to assess binding stoichiometry.
-
Data Presentation:
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Covalent Adducts |
| PfCLK3 + DMSO (Control) | 60,000 | 60,000.5 | - | 0 |
| PfCLK3 + Analog | 60,450 | 60,450.8 | +450.3 | 1 |
Protocol 2: Peptide Mapping for Binding Site Identification
Objective: To identify the specific amino acid residue on PfCLK3 that is covalently modified by the TCMDC-135051 analog.
Materials:
-
PfCLK3-inhibitor adduct (from Protocol 1)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
LC-MS grade water and acetonitrile
-
High-resolution tandem mass spectrometer (e.g., Q-Exactive or Orbitrap Fusion)
Methodology:
-
Denaturation and Reduction:
-
To the protein-inhibitor adduct sample, add urea to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate free cysteines.
-
-
Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to inactivate the trypsin.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a C18 reverse-phase nano-LC column.
-
Elute the peptides using a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
The mass spectrometer should be operated in a data-dependent acquisition mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the PfCLK3 protein sequence.
-
Specify the mass of the TCMDC-135051 analog as a variable modification on potentially reactive residues (e.g., cysteine, lysine).
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification. The fragmentation pattern should show a clear mass shift on the y- and b-ions containing the modified amino acid.
-
Data Presentation:
| Modified Peptide Sequence | Precursor m/z | Modification Site | Mass Shift (Da) | Search Engine Score |
| K.VYLGS(analog)AEV.C | 754.38 | Serine 123 | +450.1 | 125 |
| R.LFGK(analog)TYR.D | 892.45 | Lysine 210 | +450.1 | 98 |
Conclusion
The application of mass spectrometry is crucial for the detailed characterization of covalent inhibitors like the analogs of TCMDC-135051. The protocols outlined above provide a robust framework for confirming covalent binding, determining stoichiometry, and identifying the precise site of modification on the target protein, PfCLK3. This information is invaluable for structure-activity relationship (SAR) studies, optimizing inhibitor design, and ensuring the development of highly selective and potent next-generation antimalarial drugs.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Lysine targeting covalent inhibitors of malarial kinase Pf CLK3 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00335K [pubs.rsc.org]
- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 16. longdom.org [longdom.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Co-crystallization of Plasmodium falciparum CLK3 with TCMDC-135051
Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.
Introduction: Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3) has been identified as a crucial multi-stage drug target for malaria.[1][2] Its inhibition can lead to rapid killing of the parasite at various life cycle stages, including asexual blood stages, sporozoites, and gametocytes, making it a promising target for curative and transmission-blocking therapies.[1][3] TCMDC-135051 is a potent and selective inhibitor of PfCLK3, discovered through screening of the Tres Cantos Anti-Malarial Set (TCAMS).[3][4] The co-crystal structure of the PfCLK3 kinase domain in complex with TCMDC-135051 provides a structural basis for understanding its mechanism of inhibition and for the rational design of next-generation antimalarials.[4][5] This document provides a detailed protocol for the co-crystallization of the PfCLK3 kinase domain with TCMDC-135051.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction between PfCLK3 and TCMDC-135051.
Table 1: In Vitro Inhibitory Activity of TCMDC-135051
| Parameter | Value | Species/Strain | Reference |
| IC₅₀ vs. PfCLK3 | 4.8 nM | P. falciparum | [6] |
| EC₅₀ vs. Asexual Blood Stage | 323 nM | P. falciparum | [6] |
| EC₅₀ vs. Liver Stage | 400 nM | P. berghei | [6] |
| EC₅₀ vs. Early/Late Stage Gametocytes | 800-910 nM | P. falciparum | [6] |
| EC₅₀ vs. Exflagellation | 200 nM | P. falciparum | [6] |
Table 2: Co-crystal Structure and Data Collection Statistics (PDB ID: 8RPC)
| Parameter | Value | Reference |
| Resolution | 2.1 Å | [4][7] |
| Space Group | Not Specified | [7] |
| R-Value Work | 0.199 | [7] |
| R-Value Free | 0.257 | [7] |
| Expression System | Spodoptera frugiperda (Sf21) | [7] |
Experimental Protocols
Expression and Purification of PfCLK3 Kinase Domain
This protocol describes the expression of the PfCLK3 kinase domain (residues 334–699) in insect cells and its subsequent purification.[4]
a. Gene Construct and Vector:
-
The DNA sequence encoding the kinase domain of PfCLK3 (residues 334–699) is cloned into a pFastBac vector.
-
A C-terminal TEV cleavage sequence followed by a His₆-tag is included for purification purposes.[4]
b. Expression in Insect Cells:
-
Generate recombinant baculovirus using the Bac-to-Bac Baculovirus Expression System.
-
Infect Spodoptera frugiperda (Sf21) insect cells at a multiplicity of infection (MOI) of 0.2 with P2 baculovirus-infected insect cells (BIICs).[4]
-
Allow protein expression to proceed for 72 hours.[4]
c. Cell Lysis and Purification:
-
Harvest the infected Sf21 cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the supernatant containing the His-tagged PfCLK3 kinase domain using Immobilized Metal Affinity Chromatography (IMAC).
-
Further purify the protein using Size Exclusion Chromatography (SEC) with a final buffer containing 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, and 1 mM MgCl₂.[4]
Co-crystallization of PfCLK3 with TCMDC-135051
This protocol outlines the steps for setting up crystallization trials to obtain co-crystals of the PfCLK3 kinase domain with TCMDC-135051.[4]
a. Protein and Ligand Preparation:
-
Concentrate the freshly purified PfCLK3 kinase domain to 6.8 mg/mL.[4]
-
Prepare a stock solution of TCMDC-135051.
-
Incubate the concentrated PfCLK3 kinase domain with 0.5 mM TCMDC-135051 for 1 hour.[4]
-
Centrifuge the protein-ligand mixture to remove any precipitate.
b. Crystallization:
-
Set up hanging-drop or sitting-drop vapor diffusion crystallization trials at 4 °C.[4]
-
The reservoir solution should contain 2 M ammonium sulfate, 0.2 M potassium sodium tartrate tetrahydrate, and 0.1 M sodium citrate pH 5.6.[4]
-
Mix the protein-ligand solution with the reservoir solution in a 1:1 or 2:1 ratio.
-
Monitor the crystallization drops for crystal growth over several days to weeks.
Visualizations
Signaling Pathway
PfCLK3 is a protein kinase that plays a vital role in the regulation of RNA splicing within the malaria parasite.[3][8] Inhibition of PfCLK3 leads to the downregulation of a large number of genes that are essential for the parasite's survival.[1]
Caption: PfCLK3 signaling pathway in P. falciparum.
Experimental Workflow
The following diagram illustrates the workflow for the co-crystallization of PfCLK3 with TCMDC-135051.
Caption: Workflow for PfCLK3-TCMDC-135051 co-crystallization.
References
- 1. biorxiv.org [biorxiv.org]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. rcsb.org [rcsb.org]
- 8. pubs.acs.org [pubs.acs.org]
Application of TCMDC-135051 in Studying Parasite Life Cycle Progression
Introduction
TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and development.[1][2][3][4] This compound has emerged as a critical chemical probe for dissecting the molecular mechanisms governing the life cycle of malaria parasites. Its ability to target multiple stages of the parasite's life cycle, including the asexual blood stages responsible for clinical malaria, the sexual gametocyte stages required for transmission, and the liver stage, makes it a valuable tool for both basic research and anti-malarial drug development.[1][5][6][7][8][9] This document provides detailed application notes and protocols for utilizing TCMDC-135051 in parasitology research.
Mechanism of Action
TCMDC-135051 exerts its anti-parasitic effect by inhibiting PfCLK3, a kinase that plays a crucial role in the regulation of RNA splicing.[1][3][4] By inhibiting PfCLK3, TCMDC-135051 disrupts essential transcriptional processes, leading to parasite death.[7][10] This specific mechanism of action, targeting a parasite-specific kinase with low off-target effects on human kinases, underscores its utility as a selective chemical tool.[10][11]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of TCMDC-135051 against various Plasmodium species and life cycle stages.
Table 1: In Vitro Potency of TCMDC-135051 against Plasmodium Parasites
| Parameter | Species | Strain/Stage | Value | Reference |
| EC50 | P. falciparum | 3D7 (asexual blood stage) | 180 nM | [5] |
| P. falciparum | 3D7 (asexual blood stage) | 320 nM | [10] | |
| P. falciparum | 3D7 (asexual blood stage) | 323 nM | [7][9] | |
| P. falciparum | Early & Late Stage Gametocytes | 800 - 910 nM | [7][9] | |
| P. falciparum | Exflagellation | 200 nM | [7][9] | |
| P. berghei | Liver Stage | 400 nM | [7][9] | |
| P. berghei | Sporozoites (liver invasion) | 0.40 µM | [10] | |
| pEC50 | P. berghei | Sporozoites (liver invasion) | 6.17 | [10] |
| P. falciparum | 3D7 (asexual blood stage) | 6.7 | [1][5] | |
| P. falciparum | G449P mutant (asexual) | 5.74 | [1][5] |
Table 2: In Vitro Kinase Inhibitory Activity of TCMDC-135051
| Parameter | Target Kinase | Value | Reference |
| IC50 | PfCLK3 | 4.8 nM | [7][9] |
| PfCLK3 | 40 nM | [6] | |
| PvCLK3 (P. vivax) | 0.033 µM | [10] | |
| PbCLK3 (P. berghei) | 0.013 µM | [10] | |
| pIC50 | PvCLK3 (P. vivax) | 7.47 | [10] |
| PbCLK3 (P. berghei) | 7.86 | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of TCMDC-135051 and a general workflow for its application in research.
Caption: Mechanism of action of TCMDC-135051 via inhibition of PfCLK3-mediated RNA splicing.
Caption: General experimental workflow for studying TCMDC-135051's effect on parasite life cycle.
Caption: Multi-stage activity of TCMDC-135051 in the Plasmodium life cycle.
Experimental Protocols
In Vitro Asexual Blood Stage Growth Inhibition Assay
This protocol is used to determine the 50% effective concentration (EC50) of TCMDC-135051 against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Human red blood cells (O+).
-
TCMDC-135051 stock solution (in DMSO).
-
96-well microplates.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
Procedure:
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit.
-
Serially dilute TCMDC-135051 in complete culture medium in a 96-well plate. Include a drug-free control.
-
Add 100 µL of the parasite culture to each well.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence on a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the EC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol measures the 50% inhibitory concentration (IC50) of TCMDC-135051 against recombinant PfCLK3.[1][3][5][6]
Materials:
-
Recombinant full-length PfCLK3.
-
Biotinylated substrate peptide.
-
ATP.
-
TCMDC-135051 stock solution (in DMSO).
-
Assay buffer.
-
Europium-labeled anti-phosphoserine antibody.
-
Streptavidin-Allophycocyanin (SA-APC).
-
384-well low-volume microplates.
Procedure:
-
Add recombinant PfCLK3, biotinylated substrate peptide, and serially diluted TCMDC-135051 to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and SA-APC).
-
Incubate to allow for antibody-substrate binding.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate IC50 values from the dose-response curves.
Gametocyte Development Assay
This protocol assesses the effect of TCMDC-135051 on the development of P. falciparum gametocytes.
Materials:
-
Mature P. falciparum gametocyte culture (Stage V).
-
Complete parasite culture medium.
-
TCMDC-135051 stock solution.
-
96-well microplates.
-
Luciferase assay reagent.
Procedure:
-
Dispense mature gametocyte culture into a 96-well plate.
-
Add serial dilutions of TCMDC-135051.
-
Incubate for 48 hours under standard culture conditions.
-
Assess gametocyte viability using a luciferase-based assay that measures ATP content.
-
Measure luminescence and calculate the EC50 for gametocytocidal activity.
Liver Stage Inhibition Assay
This protocol evaluates the prophylactic potential of TCMDC-135051 by targeting the liver stage of the parasite.
Materials:
-
P. berghei sporozoites.
-
Hepatoma cell line (e.g., HepG2).
-
Cell culture medium.
-
TCMDC-135051 stock solution.
-
24-well plates with coverslips.
-
Anti-P. berghei circumsporozoite protein (CSP) antibody.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
Procedure:
-
Seed HepG2 cells on coverslips in 24-well plates and grow to confluency.
-
Pre-incubate the cells with different concentrations of TCMDC-135051 for 2 hours.
-
Infect the cells with P. berghei sporozoites.
-
Incubate for 48 hours to allow for exo-erythrocytic form (EEF) development.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and stain with anti-CSP primary antibody, followed by a fluorescent secondary antibody and DAPI.
-
Visualize and count the EEFs using fluorescence microscopy.
-
Determine the concentration of TCMDC-135051 that inhibits EEF development.
Conclusion
TCMDC-135051 is a powerful chemical tool for the study of Plasmodium biology. Its specific inhibition of PfCLK3 and its multi-stage activity allow researchers to investigate the critical role of RNA splicing in parasite life cycle progression. The protocols outlined in this document provide a framework for utilizing TCMDC-135051 to probe parasite vulnerabilities and to aid in the discovery of new anti-malarial therapies.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 3. w.malariaworld.org [w.malariaworld.org]
- 4. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. New compound can inhibit malaria parasite growth: Study [thefederal.com]
Troubleshooting & Optimization
Overcoming solubility issues with TCMDC-135051 in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with TCMDC-135051 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is TCMDC-135051 and why is its solubility a consideration?
TCMDC-135051 is a potent and highly selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3, a critical regulator of RNA splicing essential for the parasite's survival.[1][2][3] It has shown promising antimalarial activity at multiple stages of the parasite life cycle.[1][2][4] Structurally, TCMDC-135051 is a 7-azaindole derivative and exists as a zwitterion at physiological pH.[2] Zwitterionic compounds can sometimes exhibit variable solubility depending on the pH of the aqueous medium, which is a critical consideration for ensuring accurate and reproducible results in in vitro assays.
Q2: I'm observing precipitation when I dilute my TCMDC-135051 DMSO stock in my aqueous cell culture medium. What is happening?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution.
Q3: What is the recommended solvent for preparing a stock solution of TCMDC-135051?
The recommended solvent for preparing a high-concentration stock solution of TCMDC-135051 is high-purity, anhydrous DMSO. TCMDC-135051 has a high solubility in DMSO.[5]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). However, the tolerance to DMSO can be cell line-dependent, so it is best practice to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to assess any potential effects of the solvent on your cells.
Troubleshooting Guide
Issue: Precipitate Formation During Working Solution Preparation
If you observe a precipitate forming when diluting your TCMDC-135051 DMSO stock into your aqueous buffer or cell culture medium, follow these troubleshooting steps:
Initial Steps:
-
Optimize DMSO Concentration: Ensure your dilution scheme results in a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.5%).
-
Gentle Warming: Gently warm your aqueous medium to 37°C before adding the DMSO stock. This can sometimes improve the solubility of the compound.
-
Slow, Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous medium, add the stock to a smaller volume first, mixing gently, and then bring it up to the final volume.
-
Vortexing/Mixing: Immediately after adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing by vortexing or pipetting up and down.
Advanced Troubleshooting:
If the initial steps do not resolve the precipitation, consider the following:
-
pH Adjustment: Since TCMDC-135051 is zwitterionic, its solubility can be influenced by pH. While modifying the pH of your cell culture medium is generally not advisable, for cell-free assays, you could test the solubility in buffers with slightly different pH values to find the optimal condition.
-
Use of Excipients: For challenging solubility issues, especially in cell-free assays, the use of solubilizing agents may be considered. However, their compatibility with your specific assay must be validated. A formulation used for in vivo studies of TCMDC-135051 included PEG300 and Tween-80, which could be explored in non-cell-based experiments.[6]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 471.59 g/mol | [5] |
| Solubility in DMSO | ≥ 200 mg/mL | [5] |
| Chemical Structure | 7-azaindole derivative | [2] |
| Ionic Nature | Zwitterionic at physiological pH | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of TCMDC-135051 in DMSO
-
Weighing: Accurately weigh out the desired amount of TCMDC-135051 powder using an analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the powder to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM TCMDC-135051 stock solution at room temperature.
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to your pre-warmed cell culture medium to reach the desired final concentration. Ensure the final DMSO concentration is within the acceptable range for your cells.
-
Mix Thoroughly: Immediately after adding the compound, mix the solution well by gentle vortexing or inversion.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing TCMDC-135051 solutions.
Caption: Mechanism of action of TCMDC-135051.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: TCMDC-135051 Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis and purification of TCMDC-135051, a potent PfCLK3 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis
Q1: I am having trouble with the first step, the tosyl protection of 4-bromo-7-azaindole. What are the critical parameters for this reaction?
A1: The tosyl protection of 4-bromo-7-azaindole is a crucial first step. Key parameters to ensure a successful reaction include:
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1][2]
-
Base and Temperature: Sodium hydride (NaH) is typically used as the base and the reaction is often performed at 0 °C to control reactivity.[3] Careful and slow addition of NaH to the solution of 4-bromo-7-azaindole in anhydrous THF is recommended to avoid side reactions.
-
Purity of Starting Material: Ensure the 4-bromo-7-azaindole is pure. Impurities can interfere with the reaction.
Q2: My iodination of the N-tosyl-7-azaindole is giving low yields. How can I improve this step?
A2: The directed ortho-metalation followed by iodination can be challenging. To improve yields:
-
Strong Base: This reaction requires a strong, non-nucleophilic base like Lithium diisopropylamide (LDA). Ensure the LDA is freshly prepared or properly stored to maintain its reactivity.[3]
-
Low Temperature: The reaction is performed at a very low temperature (-78 °C) to ensure selectivity and prevent side reactions.[3] Maintaining this temperature throughout the addition of reagents is critical.
-
Quenching: Quenching the reaction with a solution of iodine in THF should be done carefully at -78 °C.
Q3: The Suzuki coupling reactions are not proceeding to completion. What are some common reasons for this?
A3: Suzuki coupling is a key reaction in the synthesis of TCMDC-135051.[1][3] Common issues include:
-
Catalyst Activity: The palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂·CH₂Cl₂, is air and moisture sensitive. Ensure it is handled under an inert atmosphere.[1][3] Using a fresh batch of catalyst or performing a pre-activation step might be necessary.
-
Base: The choice and quality of the base (e.g., Na₂CO₃) are important. Ensure it is finely powdered and dry.
-
Solvent: The solvent, typically 1,4-dioxane, must be anhydrous.[1][3]
-
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is crucial to prevent catalyst degradation.
Q4: I am observing incomplete deprotection of the tosyl group. What conditions are recommended?
A4: The removal of the tosyl protecting group is typically achieved under basic conditions.[1][3] If you are experiencing incomplete deprotection:
-
Reaction Time and Temperature: The reaction may require heating (e.g., to 55 °C) and an extended reaction time (e.g., 18 hours) to go to completion.[3]
-
Base Concentration: Ensure a sufficient molar excess of the base (e.g., K₂CO₃ in methanol) is used.
Purification
Q5: What is the recommended method for purifying the final compound, TCMDC-135051?
A5: Purification of the final product and intermediates is typically achieved by flash chromatography on silica gel.[1][3] The specific solvent system will vary depending on the polarity of the compound at each step. For the final compound, a gradient of ethyl acetate in petroleum ether has been used.[1]
Q6: I am having difficulty with the solubility of TCMDC-135051 for purification and in vitro assays. What solvents are suitable?
A6: TCMDC-135051 is soluble in DMSO.[4] For in vitro stock solutions, it is recommended to dissolve the compound in DMSO.[5][6] If precipitation occurs when preparing aqueous solutions for assays, sonication or gentle heating may aid dissolution.[5] For in vivo experiments, it is advisable to prepare fresh solutions daily.[5]
Stability and Storage
Q7: How should I store TCMDC-135051 and its solutions?
A7:
-
Solid Compound: Store in a dry, dark place at 0-4 °C for short-term storage (days to weeks) or at -20 °C for long-term storage (months to years).[4]
-
Stock Solutions (in DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6]
Quantitative Data Summary
Table 1: In Vitro Activity of TCMDC-135051 and Analogs
| Compound | PfCLK3 Inhibition (pIC₅₀) | PfCLK3 Inhibition (IC₅₀, nM) | Asexual P. falciparum (3D7) Growth Inhibition (pEC₅₀) | Asexual P. falciparum (3D7) Growth Inhibition (EC₅₀, nM) |
| TCMDC-135051 (1) | - | - | 6.7 | 180 |
| Analog 8a | 7.5 ± 0.224 | 29 | 6.3 ± 0.129 | 457 |
| Analog 8b | - | - | - | - |
| Analog 8c | - | - | - | - |
| Analog 30 | 7.7 ± 0.089 | 19 | 6.6 ± 0.158 | 270 |
Data sourced from Mahindra, A., et al. (2020).[1]
Table 2: Activity of TCMDC-135051 against Different Plasmodium Species and Life Cycle Stages
| Target | Assay | pEC₅₀ / pIC₅₀ | EC₅₀ / IC₅₀ (µM) |
| P. berghei sporozoites | Liver invasion and development | 6.17 | 0.40 |
| PvCLK3 (P. vivax) | Kinase Assay | 7.47 | 0.033 |
| PbCLK3 (P. berghei) | Kinase Assay | 7.86 | 0.013 |
| P. falciparum (asexual) | Parasiticidal activity | - | 0.320 |
Data sourced from MedchemExpress.[5][6]
Experimental Protocols
General Synthesis Conditions
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.[1][2] Anhydrous solvents should be used.[1][2]
Synthesis of N-tosyl-4-bromo-7-azaindole (Compound 3)
-
To a solution of 4-bromo-7-azaindole in anhydrous THF at 0 °C, add sodium hydride (NaH) portion-wise.
-
Stir the mixture at 0 °C for a specified time.
-
Add a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous THF.
-
Allow the reaction to proceed to completion (monitor by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by flash chromatography.[3]
Suzuki Coupling (General Procedure)
-
In a reaction vessel, combine the aryl halide (e.g., compound 7a ), the boronic acid or boronate ester, a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂), and a base (e.g., Na₂CO₃).[1][3]
-
Add anhydrous 1,4-dioxane.
-
Degas the mixture thoroughly (e.g., by bubbling argon through the solution).
-
Heat the reaction mixture under microwave irradiation or conventional heating at a specified temperature (e.g., 110 °C) for the required time.[1][3]
-
Cool the reaction, dilute with water, and extract the product.
-
Purify the crude product by flash chromatography.
Visualizations
TCMDC-135051 Synthesis Workflow
Caption: Synthetic workflow for TCMDC-135051.
Troubleshooting Logic for Suzuki Coupling
Caption: Troubleshooting logic for Suzuki coupling reactions.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing In Vivo Studies with Kinase Inhibitors
This technical support center provides guidance for researchers using small molecule kinase inhibitors in animal models. The information is structured to address common challenges and provide detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological target of TCMDC-135051?
A1: The primary and well-documented biological target of TCMDC-135051 is Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3).[1][2][3][4] It is a potent and selective inhibitor of this parasite kinase and has shown efficacy as a multistage antimalarial agent.[1][2] It is being investigated for its potential to be curative, transmission-blocking, and prophylactic against malaria.[2][5]
Q2: Is TCMDC-135051 a GAK (Cyclin G-Associated Kinase) inhibitor?
A2: Current scientific literature does not support the classification of TCMDC-135051 as a GAK inhibitor. Extensive kinase screening has shown it to be highly selective for PfCLK3.[3] For researchers specifically interested in inhibiting GAK, other compounds, such as SGC-GAK-1, have been developed and characterized as potent and selective GAK inhibitors.[6][7][8][9]
Q3: What is a suitable GAK inhibitor for in vivo studies?
A3: SGC-GAK-1 is a widely used chemical probe for GAK.[7][9] It is a potent, selective, and cell-active inhibitor of GAK.[9] However, it has limitations for in vivo use due to rapid metabolism.[6][7] To overcome this, it is often co-administered with a broad-spectrum cytochrome P450 inhibitor like 1-aminobenzotriazole (ABT).[6][7]
Q4: What are the known in vivo effects of TCMDC-135051?
A4: In a mouse model of malaria (Plasmodium berghei), twice-daily intraperitoneal dosing of TCMDC-135051 resulted in a dose-dependent reduction in parasitemia.[10] A maximal dose of 50 mg/kg led to almost complete clearance of the parasites from the peripheral blood over a 5-day period.[10]
Q5: What are the potential challenges when working with SGC-GAK-1 in vivo?
A5: The primary challenge with SGC-GAK-1 is its poor pharmacokinetic profile due to rapid metabolism by cytochrome P450 enzymes.[6][7] This results in a short half-life and low exposure when administered alone.[6] Pre-treatment with a P450 inhibitor like ABT is often necessary to achieve and maintain therapeutic concentrations in vivo.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy with TCMDC-135051 in a non-malarial model. | TCMDC-135051 is highly specific for the parasite kinase PfCLK3 and may not have significant off-target effects on mammalian kinases at therapeutic doses. | Confirm the expression and role of PfCLK3 or a very close homolog in your model system. If targeting a mammalian kinase, select an appropriate inhibitor. For GAK inhibition, consider using SGC-GAK-1. |
| Inconsistent results or rapid clearance of SGC-GAK-1 in animal models. | SGC-GAK-1 is known to be rapidly metabolized by cytochrome P450 enzymes in the liver.[6][7] | Co-administer SGC-GAK-1 with a P450 inhibitor. A common protocol involves pre-treatment with 50 mg/kg of 1-aminobenzotriazole (ABT) two hours before SGC-GAK-1 administration.[7] This has been shown to extend the half-life and increase the maximum concentration (Cmax) of SGC-GAK-1.[6] |
| Precipitation of the compound during formulation. | The solubility of kinase inhibitors can be limited in aqueous solutions. | Prepare a stock solution in an organic solvent like DMSO and then dilute it in an appropriate vehicle for in vivo administration. A commonly used vehicle for SGC-GAK-1 is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always prepare fresh on the day of use. |
| Observed toxicity in animal models. | Although TCMDC-135051 has shown low toxicity in human cell lines, high doses or specific animal model sensitivities could lead to adverse effects.[5] SGC-GAK-1 has also been shown to be well-tolerated in some in vivo studies.[6] | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Closely monitor animals for signs of toxicity. |
Data Presentation
Table 1: In Vitro Potency of TCMDC-135051 and SGC-GAK-1
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| TCMDC-135051 | PfCLK3 | In Vitro Kinase Assay | 13 nM (IC50) | [1] |
| TCMDC-135051 | P. falciparum (3D7) | Parasite Viability | 303 nM (IC50) | [1] |
| SGC-GAK-1 | GAK | Binding Assay | 3.1 nM (Ki) | [11][12] |
| SGC-GAK-1 | GAK | Cellular Engagement | 120 nM (IC50) | [9] |
Table 2: In Vivo Dosage and Administration of TCMDC-135051 and SGC-GAK-1
| Compound | Animal Model | Dose | Administration Route | Dosing Frequency | Key Findings | Reference |
| TCMDC-135051 | P. berghei infected mice | 50 mg/kg | Intraperitoneal | Twice daily | Near-complete clearance of parasites | [10] |
| SGC-GAK-1 | DLBCL xenograft mice | Not specified | Not specified | Not specified | Dramatic tumor volume reduction | [8] |
| SGC-GAK-1 (with ABT pre-treatment) | C57BL/6 mice | 10 mg/kg | Oral | Single dose | Sustained plasma concentration above cellular IC50 for 6 hours | [7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of TCMDC-135051 in a P. berghei Malaria Model
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Intravenously infect mice with 1x10^5 P. berghei infected red blood cells.
-
Drug Formulation:
-
Prepare a stock solution of TCMDC-135051 in 100% DMSO.
-
On each day of treatment, dilute the stock solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to the desired final concentration.
-
-
Dosing Regimen:
-
Begin treatment 24 hours post-infection.
-
Administer 50 mg/kg of TCMDC-135051 via intraperitoneal injection.
-
Dose twice daily for five consecutive days.
-
A vehicle control group should be run in parallel.
-
-
Efficacy Readout:
-
Monitor parasitemia daily by collecting a small amount of blood from the tail vein and analyzing Giemsa-stained blood smears under a microscope.
-
Calculate the percentage of infected red blood cells.
-
Assess overall health of the mice, including weight and clinical signs.
-
Protocol 2: In Vivo Pharmacokinetic Study of SGC-GAK-1 with ABT Co-administration
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Drug Formulation:
-
Prepare SGC-GAK-1 and 1-aminobenzotriazole (ABT) in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).
-
-
Dosing Regimen:
-
Administer 50 mg/kg ABT via oral gavage.
-
Two hours after ABT administration, administer 10 mg/kg SGC-GAK-1 via oral gavage.
-
Include a control group receiving SGC-GAK-1 without ABT pre-treatment.
-
-
Sample Collection:
-
Collect blood samples (e.g., via retro-orbital bleeding or tail vein) at multiple time points post-SGC-GAK-1 administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of SGC-GAK-1 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Visualizations
Caption: GAK's role in clathrin-mediated endocytosis.
Caption: General workflow for in vivo compound evaluation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 4. w.malariaworld.org [w.malariaworld.org]
- 5. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Addressing off-target effects of TCMDC-135051 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TCMDC-135051 in cellular assays. The information is designed to help identify and address potential off-target effects of this potent PfCLK3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of TCMDC-135051?
A1: The primary target of TCMDC-135051 is Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3).[1][2][3][4][5][6][7] This kinase is essential for the regulation of RNA splicing in the malaria parasite, and its inhibition leads to parasite death at multiple life cycle stages.[1][2][5][7]
Q2: How selective is TCMDC-135051 for PfCLK3 over human kinases?
A2: TCMDC-135051 is highly selective for PfCLK3. It has been shown to have approximately 100-fold lower activity against the closely related human kinase CLK2.[8] In a broader screening against 140 human kinases, only nine showed significant inhibition (less than 20% residual activity at a 1 µM concentration).[9][10]
Q3: What are the known human off-target kinases for TCMDC-135051?
A3: A kinase panel screen at a concentration of 1 µM identified nine potential human off-target kinases. The percentage of remaining activity for these kinases is summarized in the table below.
Quantitative Data Summary
Table 1: Off-Target Kinase Profile of TCMDC-135051
| Kinase | % Activity Remaining (at 1 µM TCMDC-135051) |
| PRKD1 | <20% |
| CAMK1D | <20% |
| STK3 | <20% |
| MAP4K4 | <20% |
| LATS2 | <20% |
| DMPK | <20% |
| PKN2 | <20% |
| BRSK2 | <20% |
| MARK3 | <20% |
Data sourced from the supplementary information of Mahindra et al., J Med Chem 2020.
Troubleshooting Guide: Addressing Potential Off-Target Effects
This guide is designed to help researchers identify if unexpected cellular phenotypes observed during experiments with TCMDC-135051 might be due to its off-target activities.
Scenario 1: Unexpected Changes in Cell Adhesion, Morphology, or Migration
-
Observation: You observe that cells treated with TCMDC-135051 exhibit altered adhesion to the substrate, changes in cell shape, or differences in migratory behavior in a wound-healing or transwell assay.
-
Potential Off-Target Cause: These phenotypes could be linked to the inhibition of PKN2 or MAP4K4 .
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the observed phenotype is concentration-dependent and correlates with the IC50 of TCMDC-135051 for its primary target versus the potential off-targets.
-
Use a Structurally Unrelated PfCLK3 Inhibitor: If available, treat cells with a different, structurally distinct PfCLK3 inhibitor. If the phenotype persists, it is more likely an on-target effect related to PfCLK3 inhibition in the host cell (if applicable) or a general cellular stress response.
-
Rescue Experiment: If you hypothesize that PKN2 or MAP4K4 inhibition is the cause, consider a rescue experiment by overexpressing a drug-resistant mutant of the respective kinase.
-
Phenotypic Analysis with Known Inhibitors: As a positive control for the phenotype, treat your cells with a known, selective inhibitor of PKN2 or MAP4K4.
-
Scenario 2: Altered Cell Cycle Progression or Apoptosis
-
Observation: You notice a change in the cell cycle profile (e.g., G1 arrest) or an unexpected increase in apoptosis in your cellular assay.
-
Potential Off-Target Cause: These effects could be related to the inhibition of STK3 , LATS2 , or PRKD1 .
-
STK3 (MST2) is a core kinase in the Hippo signaling pathway, which regulates cell proliferation and apoptosis.[19][20][21][22]
-
LATS2 is another key component of the Hippo pathway and acts as a tumor suppressor by restricting proliferation and promoting apoptosis.[8][23][24][25][26]
-
PRKD1 is involved in various cellular processes, including apoptosis and cell proliferation.[1][4][10][27][28]
-
-
Troubleshooting Steps:
-
Confirm with Multiple Assays: Use multiple methods to assess cell cycle (e.g., flow cytometry with propidium iodide staining) and apoptosis (e.g., Annexin V/PI staining, caspase activity assays).
-
Western Blot for Pathway Markers: Analyze the phosphorylation status of key downstream effectors of the Hippo pathway (e.g., YAP1) or cell cycle regulators (e.g., CDC25).
-
Compare to a Covalent PfCLK3 Inhibitor: A covalent inhibitor of PfCLK3 has been shown to have improved selectivity.[11] Comparing your results with such a compound could help distinguish on- and off-target effects.
-
Scenario 3: Effects on Neuronal Cells or Insulin Signaling
-
Observation: In neuronal cell models, you observe defects in polarization or axonogenesis. In metabolic studies, you see alterations in insulin signaling.
-
Potential Off-Target Cause: These phenotypes could be linked to the inhibition of BRSK2 , DMPK , or CAMK1D .
-
BRSK2 is a key regulator of neuronal polarization and axonogenesis and is also involved in insulin secretion.[29][30][31][32][33]
-
DMPK plays a role in muscle, heart, and brain cells and has been implicated in insulin action.[3][34][35][36][37]
-
CAMK1D is involved in CREB-dependent gene transcription and has been linked to granulocyte function and neuronal growth.[38][39][40][41][42]
-
-
Troubleshooting Steps:
-
Cell-Type Specificity: Determine if the observed effect is specific to certain cell types (e.g., neurons, muscle cells).
-
Analyze Downstream Readouts: For neuronal studies, perform immunofluorescence to visualize neuronal morphology. For insulin signaling studies, perform western blots to analyze the phosphorylation of key signaling nodes like Akt.
-
Consult Literature for Phenotypes of Kinase Knockdown/Inhibition: Compare your observed phenotype to published data on the effects of silencing or inhibiting BRSK2, DMPK, or CAMK1D.
-
Experimental Protocols
1. In Vitro Kinase Selectivity Profiling
This protocol describes a general method to assess the selectivity of TCMDC-135051 against a panel of human kinases.
-
Objective: To determine the IC50 values of TCMDC-135051 for a broad range of kinases.
-
Methodology: A common method is a radiometric assay that measures the incorporation of 33P from [γ-33P]ATP onto a specific substrate.
-
Procedure:
-
Prepare serial dilutions of TCMDC-135051 (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
In a 96-well plate, add kinase reaction buffer, the specific kinase, and the diluted inhibitor or vehicle (DMSO).
-
Incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a mix of the specific substrate and [γ-33P]ATP.
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate.
-
Wash the plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the direct binding of TCMDC-135051 to its target(s) in intact cells.
-
Objective: To confirm target engagement by observing the thermal stabilization of a target protein upon ligand binding.
-
Methodology: CETSA is based on the principle that a protein becomes more resistant to heat denaturation when bound to a ligand.
-
Procedure:
-
Treat cultured cells with TCMDC-135051 or vehicle (DMSO).
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the target protein (and potential off-targets) remaining in the soluble fraction by western blotting or other quantitative protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
3. Phosphoproteomics Analysis
This protocol outlines a workflow to identify the downstream signaling effects of TCMDC-135051 treatment.
-
Objective: To identify changes in the phosphoproteome of cells treated with TCMDC-135051, which can reveal both on-target and off-target signaling pathways.
-
Methodology: This involves the enrichment of phosphorylated peptides from cell lysates followed by mass spectrometry-based identification and quantification.
-
Procedure:
-
Treat cells with TCMDC-135051 or vehicle.
-
Lyse the cells and digest the proteins into peptides.
-
Enrich for phosphopeptides using methods like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the changes in phosphorylation levels of specific sites.
-
Use bioinformatics tools to map the affected phosphosites to signaling pathways.
-
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: On- and potential off-target pathways of TCMDC-135051.
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. Frontiers | MAP4K4 and cancer: ready for the main stage? [frontiersin.org]
- 3. DMPK gene: MedlinePlus Genetics [medlineplus.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. PKN2 Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]
- 10. Protein kinase D1 induces G1-phase cell-cycle arrest independent of Checkpoint kinases by phosphorylating Cell Division Cycle Phosphatase 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are PKN2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. PKN2 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 13. uniprot.org [uniprot.org]
- 14. Protein kinase N2 regulates AMP kinase signaling and insulin responsiveness of glucose metabolism in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. STK3: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 20. oncotarget.com [oncotarget.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mdpi.com [mdpi.com]
- 23. Large tumor suppressor 2, LATS2, activates JNK in a kinase-independent mechanism through ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LATS2 - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 27. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 28. scispace.com [scispace.com]
- 29. scbt.com [scbt.com]
- 30. genecards.org [genecards.org]
- 31. uniprot.org [uniprot.org]
- 32. BRSK2 plays a role in autophagy and cancer cell growth and survival under nutrient deprivation stress via the PIK3C3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. BRSK2 - Wikipedia [en.wikipedia.org]
- 34. Gene - DMPK [maayanlab.cloud]
- 35. Myotonic dystrophy protein kinase (DMPK) and its role in the pathogenesis of myotonic dystrophy 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Role of Myotonic Dystrophy Protein Kinase (DMPK) in Glucose Homeostasis and Muscle Insulin Action | PLOS One [journals.plos.org]
- 37. What are DMPK inhibitors and how do they work? [synapse.patsnap.com]
- 38. sinobiological.com [sinobiological.com]
- 39. CAMK1D - Wikipedia [en.wikipedia.org]
- 40. CAMK1D Inhibits Glioma Through the PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Gene - CAMK1D [maayanlab.cloud]
- 42. uniprot.org [uniprot.org]
Technical Support Center: Enhancing the Selectivity of PfCLK3 Inhibitor TCMDC-135051
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at improving the selectivity of TCMDC-135051 for its target, the Plasmodium falciparum protein kinase PfCLK3.
Frequently Asked Questions (FAQs)
Q1: What is TCMDC-135051 and why is its selectivity important?
A1: TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3).[1] PfCLK3 is a crucial regulator of RNA splicing in the malaria parasite and is essential for its survival across multiple life cycle stages, making it a promising drug target.[2][3][4][5] High selectivity is critical for any kinase inhibitor to minimize off-target effects, which can lead to cellular toxicity and undesirable side effects in a therapeutic context. While TCMDC-135051 is reported to have low off-target toxicity, enhancing its selectivity for PfCLK3 over human kinases is a key step in its development as a safe and effective antimalarial drug.[1][6]
Q2: What are the known off-targets of TCMDC-135051?
A2: The most closely related human kinase to PfCLK3 is PRPF4B, and TCMDC-135051 has been shown to have selectivity for PfCLK3 over this human orthologue.[6][7] In a screening against 140 human kinases, only nine showed significant inhibition (less than 20% activity remaining at a 1 µM concentration of the inhibitor), indicating a generally favorable selectivity profile.[4] However, for preclinical development, a comprehensive understanding and minimization of any off-target activity are essential.
Q3: What are the primary strategies to improve the selectivity of a kinase inhibitor like TCMDC-135051?
A3: Several strategies can be employed to enhance the selectivity of kinase inhibitors:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the inhibitor and evaluating the impact on potency and selectivity. This can reveal which parts of the molecule are critical for binding to the target and which may contribute to off-target interactions.[8][9][10]
-
Structure-Based Drug Design: Utilizing the co-crystal structure of the inhibitor bound to its target kinase to design modifications that exploit unique features of the target's active site.[11]
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved residue (like cysteine) in the active site of the target kinase. This can significantly increase both potency and selectivity.[12][13]
-
Allosteric Inhibition: Developing inhibitors that bind to a site on the kinase other than the highly conserved ATP-binding pocket. These allosteric sites are often less conserved, offering a pathway to greater selectivity.[14]
Q4: Has a structure-based approach been successfully applied to improve TCMDC-135051 selectivity?
A4: Yes, a recent study solved the co-crystal structure of TCMDC-135051 bound to PfCLK3. This structural information enabled the design of covalent inhibitors that target a unique cysteine residue (Cys368) in the PfCLK3 active site, which is poorly conserved in the human kinome.[2][13] The resulting covalent inhibitor, a chloroacetamide analog, demonstrated improved kinase selectivity and a high selectivity index against human cells.[13]
Troubleshooting Guides
Problem 1: High off-target activity observed in a broad kinase panel screen.
Possible Cause: The inhibitor may be binding to conserved regions of the kinase active site, particularly the ATP-binding pocket.
Troubleshooting Steps:
-
Structural Analysis: If a co-crystal structure of your lead compound with PfCLK3 is available, analyze the binding mode. Identify unique features of the PfCLK3 active site that are not present in the off-target kinases. If a structure is not available, consider computational modeling.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to identify moieties responsible for off-target binding. Modifications can be made to reduce interactions with off-target kinases while preserving PfCLK3 affinity.
-
Exploit Unique Residues: As demonstrated with TCMDC-135051, identify non-conserved residues in the PfCLK3 active site, such as Cys368, that can be targeted with covalent inhibitors to enhance selectivity.[13]
Problem 2: Potent biochemical activity against PfCLK3 does not translate to cellular antimalarial activity.
Possible Causes:
-
Poor Cell Permeability: The compound may not be effectively entering the parasite-infected red blood cells or the parasite itself.
-
High Intracellular ATP: The high concentration of ATP within the cell (millimolar range) can outcompete the inhibitor for binding to PfCLK3, especially if the inhibitor's binding is reversible and it primarily targets the ATP-binding site.[14]
-
Compound Efflux: The compound may be actively transported out of the host cell or the parasite by efflux pumps.[14]
-
Metabolic Instability: The compound could be rapidly metabolized and inactivated within the cell.[14]
Troubleshooting Steps:
-
Assess Physicochemical Properties: Analyze the lipophilicity, polar surface area, and other properties of your compound that influence cell permeability.
-
Cellular Accumulation Assays: Perform assays to measure the intracellular concentration of the compound in both red blood cells and the parasites.
-
Washout Experiments: To assess the duration of action, treat parasites with the inhibitor for a defined period, then wash it out and monitor parasite viability. A sustained effect after washout may indicate covalent binding or slow dissociation.[13]
-
Metabolic Stability Assays: Evaluate the stability of the compound in the presence of liver microsomes or in cell culture medium to assess its metabolic half-life.
Data Presentation
Table 1: In Vitro Activity of TCMDC-135051 and Analogs
| Compound | Target | IC50 (nM) | P. falciparum (3D7) EC50 (nM) | Reference |
| TCMDC-135051 | PfCLK3 | 4.8 | 320 | [1][15] |
| Chloroacetamide 4 (Covalent Inhibitor) | PfCLK3 | Not Reported | ~10 | [13] |
Table 2: Selectivity Profile of TCMDC-135051
| Kinase | Species | pIC50 | IC50 (µM) | Reference |
| PfCLK3 | P. falciparum | 7.47 | 0.033 | [1] |
| PvCLK3 | P. vivax | 7.47 | 0.033 | [1] |
| PbCLK3 | P. berghei | 7.86 | 0.013 | [1] |
| PRPF4B | Human | < 5 | > 10 | [6][7] |
| CLK2 | Human | < 5 | > 10 | [4] |
Experimental Protocols
Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by PfCLK3.
-
Reagents and Materials:
-
Recombinant full-length PfCLK3
-
Biotinylated peptide substrate
-
ATP
-
TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds serially diluted in DMSO
-
384-well low-volume plates
-
-
Procedure:
-
Add 2 µL of serially diluted test compound to the wells of a 384-well plate.
-
Add 4 µL of a solution containing PfCLK3 and the biotinylated peptide substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of TR-FRET detection reagents in stop buffer (assay buffer containing EDTA).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to that at 615 nm.
-
Determine the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: PfCLK3-mediated regulation of RNA splicing in P. falciparum.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of PfCLK3 a master regulator of malaria parasite RNA-splicing provides the basis for a radical cure for malaria | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 4. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: TCMDC-135051 Clinical Candidate Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with TCMDC-135051, a promising antimalarial clinical candidate.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected off-target effects in our cellular assays. How can we assess the selectivity of TCMDC-135051?
A1: TCMDC-135051 is a potent inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfCLK3), a critical regulator of RNA splicing in the parasite.[1][2][3][4] While it has shown selectivity for PfCLK3 over its closest human homolog, PRPF4B, comprehensive kinase profiling is crucial to de-risk potential off-target activities that could lead to toxicity.[5]
Troubleshooting Steps:
-
Kinase Panel Screening: It is recommended to screen TCMDC-135051 against a broad panel of human kinases. Initial screens of TCMDC-135051 at a 1 µM concentration against 140 human kinases revealed that only nine kinases showed less than 20% activity, indicating a generally favorable selectivity profile.[1][6] However, a more extensive panel, such as the Eurofins KinaseProfiler™, can provide a more detailed understanding of potential off-target interactions.
-
Dose-Response Curves: If specific off-target kinases are identified, generate dose-response curves to determine the IC50 values for these kinases and compare them to the IC50 for PfCLK3. This will establish a selectivity window.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify target engagement in a cellular context and can help differentiate between on-target and off-target effects.
Q2: Our in vitro potency (IC50) for TCMDC-135051 is not correlating well with our parasite growth inhibition data (EC50). What could be the reason for this discrepancy?
A2: Discrepancies between biochemical (IC50) and cell-based (EC50) assays are common in drug discovery. Several factors can contribute to this:
-
Cellular Permeability: The zwitterionic nature of TCMDC-135051 at physiological pH might influence its ability to cross the parasite's membranes to reach the target protein.[1][6]
-
Efflux Pumps: The parasite may actively transport the compound out of the cell, reducing the intracellular concentration.
-
Metabolic Instability: The compound may be metabolized by the parasite into less active or inactive forms.
-
ATP Competition: The intracellular concentration of ATP can affect the apparent potency of ATP-competitive inhibitors. The potency of TCMDC-135051 has been shown to decrease with increasing ATP concentrations.[7]
Experimental Approach to Investigate Discrepancy:
dot
Caption: Workflow to investigate IC50 vs. EC50 discrepancies.
Q3: We are observing the emergence of resistant parasite lines in our long-term cultures. What is the known resistance profile of TCMDC-135051?
A3: The development of resistance is a significant challenge for all antimalarial drugs.[8] For TCMDC-135051, a 15-fold shift in sensitivity has been observed in parasites with a G449P mutation in the PfCLK3 kinase.[1][6]
Strategies to Characterize and Mitigate Resistance:
-
Sequence the PfCLK3 Gene: In resistant parasite lines, sequence the pfclk3 gene to identify potential mutations in the kinase domain.
-
In Vitro Selection Studies: Conduct in vitro drug pressure studies to determine the frequency of resistance and to identify novel resistance-conferring mutations.
-
Combination Therapy: Explore the use of TCMDC-135051 in combination with other antimalarials that have different mechanisms of action. This can help to delay or prevent the emergence of resistance.
-
Covalent Inhibition Strategy: The development of covalent inhibitors targeting a unique cysteine residue in PfCLK3 has been explored as a strategy to potentially overcome resistance.[7]
Quantitative Data Summary
Table 1: In Vitro Potency and Parasiticidal Activity of TCMDC-135051 and Analogs
| Compound | PfCLK3 IC50 (nM) | 3D7 P. falciparum EC50 (nM) | Mutant G449P P. falciparum EC50 (nM) | Reference |
| TCMDC-135051 (1) | 40 | 180 | 1806 | [1][2] |
| Tetrazole Analog (30) | 19 | 270 | Not Reported | [1][6] |
| Chloroacetamide (4) | Not Reported | Not Reported | Not Reported | [7] |
Table 2: Activity of TCMDC-135051 against Different Plasmodium Species and Life Cycle Stages
| Species / Stage | Assay | EC50 / IC50 (µM) | Reference |
| P. falciparum (asexual) | Growth Inhibition | 0.32 | [9] |
| P. berghei (liver stage) | Invasion/Development | 0.40 | [9] |
| P. vivax (recombinant PvCLK3) | Kinase Assay | 0.033 | [9] |
| P. berghei (recombinant PbCLK3) | Kinase Assay | 0.013 | [9] |
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for PfCLK3 Inhibition
This assay is used to determine the in vitro potency (IC50) of compounds against the full-length recombinant PfCLK3 protein kinase.[1][2]
-
Reagents: Recombinant full-length PfCLK3, biotinylated peptide substrate, europium-labeled anti-phospho-serine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure: a. Prepare a serial dilution of the test compound (e.g., TCMDC-135051) in the assay buffer. b. In a 384-well plate, add the test compound, PfCLK3, and the peptide substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the desired time. e. Stop the reaction and add the detection reagents (europium-labeled antibody and SA-APC). f. Incubate to allow for antibody binding. g. Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: P. falciparum Asexual Blood Stage Growth Inhibition Assay
This assay measures the ability of a compound to inhibit the growth of asexual P. falciparum parasites.[2]
-
Materials: Synchronized ring-stage P. falciparum 3D7 parasites, human red blood cells, complete parasite culture medium, and SYBR Green I nucleic acid stain.
-
Procedure: a. Prepare a serial dilution of the test compound in the culture medium. b. Add the parasite culture to a 96-well plate. c. Add the diluted test compound to the wells. d. Incubate the plate for 72 hours under standard parasite culture conditions. e. Lyse the red blood cells and stain the parasite DNA with SYBR Green I. f. Read the fluorescence on a plate reader.
-
Data Analysis: Determine the EC50 value by fitting the dose-response data to a suitable model.
Signaling Pathway and Logical Relationships
PfCLK3 Signaling Pathway
PfCLK3 is a key regulator of RNA splicing in P. falciparum. Its inhibition by TCMDC-135051 disrupts this process, leading to parasite death.
dot
Caption: PfCLK3 signaling pathway and its inhibition by TCMDC-135051.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
Mitigating potential resistance mechanisms to TCMDC-135051
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TCMDC-135051, a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective use of this compound and help mitigate potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TCMDC-135051?
A1: TCMDC-135051 is a highly selective and potent inhibitor of the Plasmodium falciparum protein kinase PfCLK3.[1][2] PfCLK3 plays a crucial role in the regulation of RNA splicing within the parasite, which is essential for its survival.[3][4] By inhibiting PfCLK3, TCMDC-135051 disrupts transcription and prevents the transition from the trophozoite to the schizont stage of the parasite's lifecycle.[1] This compound has demonstrated activity against multiple stages of the parasite, including asexual blood stages, liver stages, and gametocytes, suggesting its potential for prophylactic, curative, and transmission-blocking strategies.[2][4][5]
Q2: What are the known resistance mechanisms to TCMDC-135051?
A2: Resistance to TCMDC-135051 has been associated with genetic mutations in the pfclk3 gene.[6] Studies have shown that culturing P. falciparum parasites with increasing concentrations of TCMDC-135051 can lead to the selection of resistant lines.[6] Whole-genome sequencing of these resistant parasites has identified specific point mutations in the PfCLK3 kinase domain, such as G449P and P196R.[2][6] These mutations can lead to a significant decrease in the sensitivity of the parasites to the inhibitor.[2] Additionally, a mutation in the putative RNA processing protein PfUSP39 has also been identified in a TCMDC-135051-resistant line, suggesting that alterations in other components of the RNA splicing machinery could also contribute to resistance.[6]
Q3: Is TCMDC-135051 selective for the parasite kinase over human kinases?
A3: Yes, TCMDC-135051 has been shown to be highly selective for P. falciparum PfCLK3 over human kinases.[4] The human kinase most similar to PfCLK3 is PRPF4B.[4] In vitro studies have demonstrated that TCMDC-135051 does not significantly inhibit PRPF4B, even at high concentrations.[4] This selectivity is a critical attribute for a potential therapeutic agent, as it minimizes the likelihood of off-target effects and toxicity in the human host.
Q4: What is the potency of TCMDC-135051 against different Plasmodium species?
A4: TCMDC-135051 has demonstrated potent activity against multiple Plasmodium species. It shows near-equipotent inhibition of the CLK3 orthologs from P. vivax (PvCLK3) and P. berghei (PbCLK3).[1] This cross-species activity is a desirable feature for a novel antimalarial drug, as it suggests a broader spectrum of utility.
Troubleshooting Guides
Problem 1: High variability in EC50 values for TCMDC-135051 in parasite viability assays.
| Possible Cause | Suggested Solution |
| Inconsistent parasite synchronization | Ensure a tight synchronization of the parasite culture. Asynchronous cultures can lead to variability as different life cycle stages may have differential sensitivity to the compound. |
| Inaccurate drug concentration | Prepare fresh serial dilutions of TCMDC-135051 from a validated stock solution for each experiment. Verify the concentration of the stock solution periodically. |
| Fluctuations in incubator conditions | Maintain stable temperature, gas mixture, and humidity in the incubator. Fluctuations can stress the parasites and affect their growth and drug sensitivity. |
| Cell counting errors | Use a reliable method for determining parasitemia, such as flow cytometry or automated cell counting, to minimize subjective errors associated with manual counting. |
Problem 2: Failure to generate TCMDC-135051-resistant parasite lines.
| Possible Cause | Suggested Solution |
| Insufficient drug pressure | Start with a drug concentration around the EC50 value and gradually increase the concentration in small increments as the parasites adapt.[7] This stepwise increase is crucial for selecting for resistant mutants without killing the entire population. |
| Duration of drug exposure is too short | The development of drug resistance can be a lengthy process, potentially taking several weeks to months.[6][7] Be patient and continue the drug pressure for an extended period. |
| Low starting parasite population | A larger starting population of parasites increases the probability that a spontaneous resistant mutant will be present. |
| Contamination of the culture | Maintain strict aseptic techniques to prevent bacterial or fungal contamination, which can kill the parasites or interfere with their growth. |
Problem 3: Unexpected cytotoxicity in human cell lines.
| Possible Cause | Suggested Solution |
| Off-target effects at high concentrations | While TCMDC-135051 is selective, very high concentrations may lead to off-target activity. Determine the cytotoxic concentration range and use concentrations relevant to its anti-parasitic activity in your experiments. Studies have shown low toxicity in HepG2 cells.[5] |
| Solvent toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve TCMDC-135051 is below the toxic threshold for the specific human cell line being used. |
| Contaminated compound | Verify the purity of the TCMDC-135051 batch. Impurities could be responsible for the observed cytotoxicity. |
Quantitative Data Summary
Table 1: In Vitro Potency of TCMDC-135051 and Analogs against P. falciparum
| Compound | Target | Assay Type | Strain | IC50 / EC50 (nM) | pIC50 / pEC50 | Reference |
| TCMDC-135051 | PfCLK3 | Kinase Assay | Recombinant | 33 | 7.47 | [1] |
| TCMDC-135051 | Parasite Growth | Viability Assay | 3D7 (sensitive) | 320 | 6.5 | [1] |
| TCMDC-135051 | Parasite Growth | Viability Assay | 3D7 (sensitive) | 180 | 6.7 | [2] |
| TCMDC-135051 | Parasite Growth | Viability Assay | G449P mutant | 1806 | 5.74 | [2] |
| Analogue 30 | PfCLK3 | Kinase Assay | Recombinant | 19 | 7.7 | [2] |
| Analogue 30 | Parasite Growth | Viability Assay | 3D7 (sensitive) | 270 | 6.6 | [2] |
Table 2: Cross-Species Activity of TCMDC-135051
| Target | Species | IC50 (nM) | pIC50 | Reference |
| PbCLK3 | P. berghei | 13 | 7.86 | [1] |
| PvCLK3 | P. vivax | 33 | 7.47 | [1] |
Experimental Protocols
1. Protocol for Generating TCMDC-135051-Resistant P. falciparum Lines
This protocol describes a method for generating drug-resistant parasite lines through continuous drug pressure.[6][7]
-
Materials:
-
P. falciparum culture (e.g., Dd2 or 3D7 strain)
-
Complete culture medium (RPMI 1640 with supplements)
-
TCMDC-135051 stock solution (in DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2, 5% O2)
-
Microscope
-
Flow cytometer or materials for Giemsa staining
-
-
Methodology:
-
Initiate a continuous culture of the parental P. falciparum strain.
-
Determine the baseline EC50 of TCMDC-135051 for the parental line using a standard parasite viability assay.
-
Begin drug pressure by adding TCMDC-135051 to the culture at a concentration of approximately the EC50.
-
Monitor parasite growth daily by microscopy or flow cytometry.
-
When the parasite culture has adapted and is growing at a healthy rate, double the concentration of TCMDC-135051.
-
Repeat this stepwise increase in drug concentration as the parasites adapt.
-
This process may take several weeks to months.
-
Once parasites are consistently growing at a significantly higher drug concentration (e.g., 5-10 times the initial EC50), clone the resistant parasites by limiting dilution.
-
Characterize the resistance level of the cloned lines by determining their EC50 for TCMDC-135051 and compare it to the parental line.
-
Perform whole-genome sequencing to identify potential mutations in the pfclk3 gene or other related genes.
-
2. Protocol for In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol outlines a general procedure for a TR-FRET-based kinase assay to measure the inhibitory activity of compounds against PfCLK3.[8]
-
Materials:
-
Recombinant full-length PfCLK3
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
ATP
-
TCMDC-135051 or other test compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well low-volume plates
-
TR-FRET plate reader
-
-
Methodology:
-
Prepare serial dilutions of TCMDC-135051 in the assay buffer.
-
In a 384-well plate, add the recombinant PfCLK3 enzyme, the biotinylated substrate peptide, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin.
-
Incubate the plate in the dark to allow for the binding of the detection reagents.
-
Measure the TR-FRET signal using a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm) to determine the extent of substrate phosphorylation.
-
Plot the signal ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 5. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Pharmacokinetic Properties of TCMDC-135051 Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving TCMDC-135051 and its analogues. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is TCMDC-135051 and what is its mechanism of action?
A1: TCMDC-135051 is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.[1][2][3] PfCLK3 plays a crucial role in regulating the splicing of messenger RNA (mRNA) precursors within the parasite.[1][3][4] By inhibiting PfCLK3, TCMDC-135051 disrupts this essential process, leading to the death of the malaria parasite at multiple stages of its lifecycle, including the asexual blood stage, liver stage, and gametocytes, which are responsible for transmission.[1][4] This multi-stage activity makes PfCLK3 an attractive target for the development of new antimalarial drugs that can provide a curative treatment, block transmission, and offer prophylactic potential.[1][3]
Q2: My TCMDC-135051 analogue shows good in vitro potency but poor cellular activity. What could be the reason?
A2: A common reason for a disconnect between in vitro enzymatic activity and cellular efficacy is poor cell permeability. TCMDC-135051 itself is a zwitterionic compound at physiological pH, which can sometimes limit passive diffusion across cell membranes.[3] Key factors to investigate include:
-
Physicochemical Properties: Assess the lipophilicity (LogD at pH 7.4) and polar surface area (PSA) of your analogue. Compounds that are too polar (low LogD) or too hydrophilic may not efficiently cross the cell membrane. Conversely, highly lipophilic compounds (high LogD) might get trapped in the lipid bilayer.
-
Efflux Pumps: Your compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell, preventing it from reaching its intracellular target, PfCLK3.
-
Compound Stability: The compound may be unstable in the cellular assay medium.
Q3: I am observing rapid metabolic clearance of my analogue in in vitro liver microsome assays. What structural modifications can I consider?
A3: High intrinsic clearance in liver microsomes suggests that your compound is susceptible to metabolism by cytochrome P450 enzymes.[5][6] To improve metabolic stability, consider the following strategies:
-
Identify Metabolic Soft Spots: Conduct metabolite identification studies to pinpoint the exact sites on your molecule that are being modified.
-
Blocking Metabolism: Introduce chemical modifications at or near the metabolic soft spots to hinder enzymatic action. Common approaches include:
-
Replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group.
-
Altering the electronics of an aromatic ring by introducing electron-withdrawing groups.
-
-
Modulating Lipophilicity: Very high lipophilicity can sometimes lead to increased metabolic clearance. Optimizing the LogD to a more moderate range (typically 1-3) can be beneficial. The provided data on TCMDC-135051 analogues shows that modifications to both ring A and ring B can influence the intrinsic clearance.[1]
Q4: My compound has poor aqueous solubility, making it difficult to formulate for in vivo studies. What are my options?
A4: Poor aqueous solubility is a common challenge for kinase inhibitors.[7] Several formulation strategies can be employed to improve the solubility and oral bioavailability of your compounds:
-
Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve its solubility.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[8]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, leading to a faster dissolution rate.
Troubleshooting Guides
Problem: Inconsistent Results in the PfCLK3 TR-FRET Kinase Assay
| Potential Cause | Troubleshooting Steps |
| Reagent Instability | - Aliquot and store kinase, substrate, and antibody solutions at the recommended temperatures to avoid freeze-thaw cycles. - Prepare fresh ATP solutions for each experiment. |
| Assay Component Concentration | - Re-optimize the concentrations of the kinase, substrate, and ATP. The optimal concentrations can vary between different batches of reagents. |
| Compound Interference | - Test for compound auto-fluorescence at the excitation and emission wavelengths of the assay. - Run control experiments without the kinase to identify compounds that interfere with the TR-FRET signal. |
| Pipetting Errors | - Use calibrated pipettes and ensure proper mixing of all components in the assay wells. - Consider using automated liquid handlers for high-throughput screening to improve precision. |
Problem: Low Oral Bioavailability in Animal Models
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Characterize the solubility of the compound at different pH values relevant to the gastrointestinal tract. - Employ formulation strategies such as solid dispersions, nanosuspensions, or lipid-based formulations to improve dissolution.[7][8] |
| Low Intestinal Permeability | - Assess the permeability of the compound using in vitro models like Caco-2 cell monolayers. - If permeability is low, consider structural modifications to optimize physicochemical properties such as lipophilicity and polar surface area. |
| High First-Pass Metabolism | - If in vitro intrinsic clearance is high, this suggests significant metabolism in the liver and/or gut wall before the compound reaches systemic circulation. - Consider the strategies mentioned in FAQ Q3 to improve metabolic stability. |
| Efflux by Transporters | - Investigate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) using in vitro transporter assays. |
Data Presentation
Table 1: Physicochemical and In Vitro Activity Data of TCMDC-135051 and Ring A Analogues [1][9]
| Analogue | R1 | R2 | R3 | PfCLK3 IC50 (nM) | 3D7 EC50 (nM) | LogD7.4 | In Vitro Intrinsic Clearance (mL/min/g liver) |
| 1 (TCMDC-135051) | NEt2 | OMe | H | 11 | 180 | 0.85 | 1.94 |
| 8a | NMe2 | OMe | H | 29 | 457 | 0.85 | 2.53 |
| 8b | N-pyrrolidinyl | OMe | H | 38 | 382 | 2.43 | 1.94 |
| 8c | N-morpholinyl | OMe | H | 9 | 1339 | 1.20 | 1.60 |
| 12 | NH2 | OMe | H | 76 | 2801 | 0.61 | 2.92 |
| 15 | H | OMe | H | 79 | 1456 | 2.45 | 2.54 |
| 19 | N(Et)CH2CH2OH | H | H | 22 | 3529 | 0.59 | 1.94 |
| 23 | NHEt | H | H | 25 | 309 | 0.80 | 0.85 |
| 27 | NHEt | OMe | H | 17 | 3167 | 0.74 | 1.65 |
Table 2: Physicochemical and In Vitro Activity Data of TCMDC-135051 Ring B Analogues [1]
| Analogue | R4 | PfCLK3 IC50 (nM) | 3D7 EC50 (nM) | LogD7.4 | In Vitro Intrinsic Clearance (mL/min/g liver) |
| 1 (TCMDC-135051) | COOH | 11 | 180 | 0.85 | 1.94 |
| 9 | CONH2 | 390 | ND | 2.45 | ND |
| 30 | Tetrazole | 19 | 270 | 0.23 | 2.53 |
| 31 | H | 1300 | ND | 4.45 | 9.54 |
ND: Not Determined
Experimental Protocols
Protocol 1: PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Purified recombinant PfCLK3 enzyme
-
Fluorescently labeled peptide substrate
-
Terbium- or Europium-labeled anti-phospho-specific antibody
-
Kinase assay buffer
-
ATP solution
-
EDTA-containing stop solution
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare 2X solutions of the PfCLK3 enzyme and the peptide substrate/ATP mixture in kinase assay buffer.
-
Kinase Reaction: a. Add 5 µL of the 2X PfCLK3 solution to each well of a 384-well plate. b. For inhibitor studies, add your test compounds at various concentrations and pre-incubate with the kinase. c. Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.
-
Incubation: Cover the plate and incubate at room temperature for 60-90 minutes.
-
Detection: a. Prepare a 2X stop/detection solution containing EDTA and the labeled antibody in a suitable dilution buffer. b. Add 10 µL of the stop/detection solution to each well. c. Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. The kinase activity is proportional to this ratio. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.[2]
Protocol 2: P. falciparum Asexual Blood Stage Viability Assay
Materials:
-
P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage
-
Complete culture medium
-
96-well culture plates
-
Test compounds
-
DNA-staining dye (e.g., SYBR Green I)
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds in complete culture medium and add them to a 96-well plate.
-
Parasite Culture: Add synchronized ring-stage parasites at a suitable parasitemia and hematocrit to each well.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).
-
Staining and Lysis: a. After incubation, add SYBR Green I lysis buffer to each well. b. Incubate the plates in the dark at room temperature for 1 hour.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from wells with uninfected red blood cells. Plot the percentage of parasite growth inhibition against the compound concentration to determine the EC50 value.[10]
Protocol 3: Determination of LogD7.4 by HPLC
Principle: The lipophilicity of a compound can be estimated by its retention time on a reverse-phase HPLC column. A calibration curve is generated using a set of standards with known LogD values.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phases: Aqueous buffer at pH 7.4 and an organic solvent (e.g., acetonitrile)
-
Test compounds and a set of calibration standards with known LogD values
Procedure:
-
Calibration: a. Prepare solutions of the calibration standards. b. Inject each standard onto the HPLC system and run a gradient elution from the aqueous buffer to the organic solvent. c. Record the retention time for each standard. d. Plot the known LogD7.4 values of the standards against their retention times to generate a calibration curve.
-
Sample Analysis: a. Prepare a solution of your test compound. b. Inject the test compound onto the HPLC system using the same method as for the standards. c. Record the retention time of your compound.
-
Calculation: Determine the LogD7.4 of your test compound by interpolating its retention time on the calibration curve.[11]
Protocol 4: In Vitro Intrinsic Clearance Assay using Liver Microsomes
Materials:
-
Pooled liver microsomes (e.g., mouse or human)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Incubation: a. Pre-warm a solution of liver microsomes and the test compound in phosphate buffer at 37°C. b. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the remaining parent compound against time. b. The slope of the linear portion of this plot represents the elimination rate constant (k). c. Calculate the in vitro half-life (t1/2) as 0.693/k. d. Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[5][6]
Visualizations
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
Validation & Comparative
A Comparative Analysis of TCMDC-135051 and Current Antimalarial Drugs
A new front in the fight against malaria has opened with the emergence of TCMDC-135051, a novel compound targeting a key regulatory protein in the Plasmodium falciparum parasite. This guide provides a comprehensive comparison of the efficacy of TCMDC-135051 against current first- and second-line antimalarial drugs, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals.
TCMDC-135051 is a potent inhibitor of P. falciparum cdc2-related kinase 3 (PfCLK3), a protein essential for the regulation of RNA splicing in the parasite.[1][2][3] This mechanism of action is distinct from that of currently used antimalarials, suggesting that TCMDC-135051 could be effective against drug-resistant strains of the parasite.[4] Furthermore, inhibition of PfCLK3 has been shown to be lethal to the parasite at multiple life cycle stages, including the asexual blood stages responsible for clinical disease, the gametocytes required for transmission to mosquitoes, and the liver stages where the parasite first establishes infection.[1][2][3] This multi-stage activity positions TCMDC-135051 as a potential tool for not only treatment but also for preventing the spread of malaria.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of TCMDC-135051 compared to a range of current first- and second-line antimalarial drugs. It is important to note that direct head-to-head comparative studies are limited, and in vitro IC50 values can vary between studies due to different parasite strains and experimental conditions.
In Vitro Efficacy Against P. falciparum
The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key indicators of a drug's potency in a laboratory setting. The data below is compiled from various studies against both drug-sensitive (3D7) and drug-resistant (W2, Dd2) strains of P. falciparum.
| Drug | Mechanism of Action | Target Parasite Stage(s) | IC50 (nM) vs. 3D7 | IC50 (nM) vs. W2 | IC50 (nM) vs. Dd2 |
| TCMDC-135051 | PfCLK3 Inhibitor | Asexual, Gametocyte, Liver | ~10-40 | Not widely reported | Not widely reported |
| Artemether | Heme activation, oxidative stress | Asexual | 1.6 - 5.4 | 1.8 - 3.1 | Not widely reported |
| Lumefantrine | Inhibition of hemozoin formation | Asexual | 7.1 - 96 | 29.3 - 32.6 | Not widely reported |
| Artesunate | Heme activation, oxidative stress | Asexual | 1.6 - 5.4 | Not widely reported | Not widely reported |
| Amodiaquine | Inhibition of hemozoin formation | Asexual | Not widely reported | Not widely reported | Not widely reported |
| Dihydroartemisinin | Heme activation, oxidative stress | Asexual | 2.0 - 22.1 | 14.9 - 18.2 | 7.6 |
| Piperaquine | Inhibition of hemozoin formation | Asexual | 27 - 60 | 11.4 - 18.9 | Not widely reported |
| Mefloquine | Inhibition of hemozoin formation | Asexual | 40.7 | 27 | Not widely reported |
| Atovaquone | Inhibition of mitochondrial electron transport | Asexual, Liver | 0.7 - 6 | Not widely reported | Not widely reported |
| Proguanil (as Cycloguanil) | Dihydrofolate reductase inhibitor | Asexual, Liver | 0.5 - 2.5 | Not widely reported | Not widely reported |
| Quinine | Inhibition of hemozoin formation | Asexual | 354 | Not widely reported | Not widely reported |
| Doxycycline | Inhibition of protein synthesis in apicoplast | Asexual, Liver | Not widely reported | Not widely reported | Not widely reported |
| Clindamycin | Inhibition of protein synthesis in apicoplast | Asexual | >100,000 (48h) | Not widely reported | Not widely reported |
Note: IC50 values are approximate and can vary based on the specific study and assay conditions. Data is compiled from multiple sources.[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
In Vivo Efficacy and Clinical Cure Rates
In vivo studies in animal models and clinical trials in humans provide a more comprehensive picture of a drug's effectiveness. Cure rates for current antimalarials are generally high, though emerging resistance is a growing concern.
| Drug Combination | Typical Use | Reported Cure Rate (PCR-Corrected) |
| TCMDC-135051 | Investigational | In vivo mouse model data shows parasite elimination.[1] |
| Artemether-Lumefantrine | First-line | >95%[12][18][25][28] |
| Artesunate-Amodiaquine | First-line | >90% |
| Dihydroartemisinin-Piperaquine | First-line | >95%[2][7][13][29][30] |
| Artesunate-Mefloquine | First-line | >90%[6][11][14][16][19] |
| Atovaquone-Proguanil | Prophylaxis, Treatment | >95%[4][10][15][23][31][32][33] |
| Quinine + Doxycycline/Clindamycin | Second-line | >97%[5][34][35][36] |
Experimental Protocols
In Vitro Drug Susceptibility Assays
The in vitro activity of antimalarial compounds is commonly assessed using a parasite growth inhibition assay. A widely used method is the SYBR Green I-based fluorescence assay.
-
Plasmodium falciparum Culture: Asexual stages of P. falciparum strains (e.g., 3D7, W2, Dd2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: The test compounds are serially diluted in appropriate solvents and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Setup: Synchronized ring-stage parasites are seeded in 96-well plates at a specific parasitemia and hematocrit. The drug dilutions are then added to the wells.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a non-linear regression model.
In Vivo Efficacy Assessment (Mouse Model)
The murine malaria model is a standard preclinical tool for evaluating the in vivo efficacy of antimalarial drug candidates. The "4-day suppressive test" is a commonly used protocol.
-
Animal Model: Swiss albino mice are typically used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration: The test compound (e.g., TCMDC-135051) is administered orally or by another relevant route once daily for four consecutive days, starting a few hours after parasite inoculation. A vehicle control group and a positive control group (treated with a standard antimalarial like chloroquine) are included.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. The dose required to achieve 50% (ED50) and 90% (ED90) inhibition can then be determined.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of action of TCMDC-135051 and a generalized workflow for antimalarial drug efficacy testing.
Caption: Mechanism of action of TCMDC-135051 via inhibition of PfCLK3.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. iiste.org [iiste.org]
- 6. journals.plos.org [journals.plos.org]
- 7. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. media.malariaworld.org [media.malariaworld.org]
- 14. Induction of Artesunate Resistance in Plasmodium falciparum 3D7 Strain Using Intermittent Exposure Method and Comparing P.fk13 Sequence between Susceptible and Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Item - In vitro IC50s (nM) of 3D7 and 51 culture-adapted clinical isolates to four antimalarial drugs. - Public Library of Science - Figshare [plos.figshare.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Plasmodium falciparum Malaria and Atovaquone-Proguanil Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. accessdata.fda.gov [accessdata.fda.gov]
- 27. researchgate.net [researchgate.net]
- 28. biorxiv.org [biorxiv.org]
- 29. researchgate.net [researchgate.net]
- 30. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Atovaquone/Proguanil (Malarone): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 34. go.drugbank.com [go.drugbank.com]
- 35. Quinine - Wikipedia [en.wikipedia.org]
- 36. A mechanism for the synergistic antimalarial action of atovaquone and proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Parasitic Activity of TCMDC-135051 in Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant parasites, particularly Plasmodium falciparum, the most lethal species causing malaria, necessitates the urgent development of novel therapeutics with new mechanisms of action. This guide provides a comparative analysis of TCMDC-135051, a potent and selective inhibitor of P. falciparum cdc2-related kinase 3 (PfCLK3), against standard antimalarial agents. The data presented herein is derived from various studies validating its efficacy against laboratory strains and clinical isolates of the malaria parasite.
Executive Summary
TCMDC-135051 is a promising antimalarial lead compound that targets the essential parasite protein kinase PfCLK3, which plays a critical role in the regulation of RNA splicing.[1][2][3] Inhibition of this kinase disrupts vital cellular processes, leading to rapid parasite death.[3] Notably, TCMDC-135051 demonstrates a multi-stage activity, affecting the parasite in its asexual blood stages (responsible for clinical symptoms), as well as the sexual and liver stages, suggesting its potential for not only treatment but also for blocking transmission and providing prophylaxis.[1][3] This compound has shown efficacy against a range of Plasmodium species and, crucially, maintains its activity against clinical isolates with known markers of resistance to current frontline antimalarials.[1][4]
Comparative Performance Analysis
The anti-parasitic activity of TCMDC-135051 has been quantified against various Plasmodium species and strains, including clinical isolates. Below is a summary of its in vitro efficacy, presented alongside that of established antimalarial drugs for comparison.
In Vitro Activity Against Plasmodium falciparum
| Compound | Strain/Isolate | EC50/IC50 (nM) | Key Resistance Markers in Strain |
| TCMDC-135051 | 3D7 (Chloroquine-sensitive) | 180 - 323 | - |
| Dd2 (Multi-drug resistant) | Similar to sensitive strains | Chloroquine, Pyrimethamine, Mefloquine resistant | |
| Gambian clinical isolates | Equivalent activity in resistant strains | Genetic markers of resistance | |
| Chloroquine | 3D7 (Chloroquine-sensitive) | ~7.5 | - |
| Dd2 (Chloroquine-resistant) | >100 | PfCRT K76T | |
| Artemisinin | 3D7 | ~5.7 - 6.4 | - |
| Pyrimethamine | 3D7 | - | - |
| Dd2 | Resistant | - |
EC50/IC50 values are compiled from multiple sources and may vary based on experimental conditions.[1][4][5][6][7]
Multi-Stage and Cross-Species Activity of TCMDC-135051
TCMDC-135051 has demonstrated broad efficacy across the parasite lifecycle and against different Plasmodium species.
| Species | Stage | EC50/IC50 (nM) |
| P. falciparum | Asexual blood stage | 180 - 323 |
| Stage V Gametocytes | 800 - 910 | |
| Exflagellation | 200 | |
| P. berghei | Liver stage | 400 |
| P. vivax | In vitro kinase activity | Near-equipotent to P. falciparum |
| P. knowlesi | In vitro kinase activity | Near-equipotent to P. falciparum |
Data compiled from multiple studies.[1][5]
Mechanism of Action: PfCLK3 Inhibition
TCMDC-135051 selectively inhibits the P. falciparum protein kinase PfCLK3.[3][8] This kinase is essential for the phosphorylation of serine-arginine-rich (SR) proteins, which are critical for the assembly and function of the spliceosome.[1][4] By inhibiting PfCLK3, TCMDC-135051 disrupts pre-mRNA splicing, leading to a global downregulation of essential gene transcripts and subsequent parasite death.[3] This novel mechanism of action is a key advantage, as it is effective against parasite strains that have developed resistance to traditional drugs targeting other pathways.
Experimental Protocols
The validation of TCMDC-135051's anti-parasitic activity involves several key experimental procedures.
In Vitro Susceptibility Testing of P. falciparum Clinical Isolates
This protocol is a synthesized methodology based on standard in vitro drug susceptibility assays for P. falciparum.
1. Parasite Culture:
-
Clinical isolates of P. falciparum are established in long-term in vitro culture using the Trager and Jensen method.[9]
-
Parasites are maintained in RPMI-1640 medium supplemented with human serum and Albumax, using O+ human erythrocytes.
-
Cultures are kept at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[10]
2. Drug Plate Preparation:
-
Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) and TCMDC-135051 are serially diluted in appropriate solvents and pre-dosed onto 96-well microplates.
3. SYBR Green I-Based Fluorescence Assay:
-
Asynchronous or tightly synchronized ring-stage parasite cultures are diluted to a parasitemia of 0.3-0.5% and a hematocrit of 1.5-2%.[10][11]
-
100 µL of the infected erythrocyte suspension is added to each well of the pre-dosed drug plates.
-
Plates are incubated for 72 hours under the standard culture conditions.
-
After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well.[10]
-
Plates are incubated in the dark at room temperature for 24 hours.
-
Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
The fluorescence intensity, which correlates with the amount of parasite DNA, is used to determine parasite growth inhibition.
4. Data Analysis:
-
The 50% inhibitory concentration (IC50) or effective concentration (EC50) is calculated by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.
Conclusion
TCMDC-135051 represents a significant advancement in the search for novel antimalarial drugs. Its unique mechanism of action, targeting the essential parasite kinase PfCLK3, provides a powerful tool against drug-resistant strains of P. falciparum. The compound's demonstrated efficacy against clinical isolates and across multiple stages of the parasite lifecycle underscores its potential as a next-generation antimalarial. Further preclinical and clinical development is warranted to fully evaluate the therapeutic potential of this promising compound.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 9. iddo.org [iddo.org]
- 10. iddo.org [iddo.org]
- 11. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Reversible and Covalent PfCLK3 Inhibitors for Malaria Drug Development
For Immediate Release
[City, State] – [Date] – In the global fight against malaria, targeting novel parasite pathways is crucial to overcoming emerging drug resistance. One such promising target is the Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein essential for parasite survival. This guide provides a detailed comparison of two leading PfCLK3 inhibitors developed from the same 7-azaindole scaffold: the reversible inhibitor TCMDC-135051 and its covalent analogue, chloroacetamide 4. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of PfCLK3-targeted antimalarial strategies.
Introduction to PfCLK3 Inhibition
PfCLK3 plays a critical role in regulating RNA splicing in P. falciparum, a process vital for the parasite's lifecycle.[1] Inhibition of this kinase disrupts the parasite's ability to produce essential proteins, leading to rapid cell death.[1] This mechanism of action is effective against multiple stages of the parasite's life cycle, including the blood, liver, and transmission stages, making PfCLK3 an attractive target for a multi-pronged antimalarial attack.[2]
Comparative Analysis of Lead Compounds
This comparison focuses on TCMDC-135051, the initial hit compound identified through screening of the Tres Cantos Antimalarial Set, and chloroacetamide 4, a covalent inhibitor designed for enhanced potency and duration of action.
Table 1: In Vitro Kinase Inhibition of PfCLK3
| Compound | Inhibition Type | pIC50 (at Km ATP) | pIC50 (at 500 µM ATP) | pIC50 (at 3 mM ATP) |
| TCMDC-135051 | Reversible | 7.89 | 7.06 | 6.35 |
| Chloroacetamide 4 | Covalent | 7.89 | 7.69 | 7.66 |
Data sourced from:[2]
Table 2: Parasiticidal Activity against P. falciparum (3D7 strain)
| Compound | pEC50 (72h incubation) | pEC50 (6h incubation followed by washout) |
| TCMDC-135051 | 6.89 | 5.91 |
| Chloroacetamide 4 | 7.10 | 7.04 |
Data sourced from:[2]
Key Findings
-
Potency: Both TCMDC-135051 and chloroacetamide 4 demonstrate potent inhibition of the PfCLK3 kinase in the nanomolar range.[2]
-
Mechanism of Action: Chloroacetamide 4's covalent binding mechanism provides a distinct advantage in maintaining potency at physiological ATP concentrations, which can outcompete reversible inhibitors.[2]
-
Duration of Action: The covalent inhibitor, chloroacetamide 4, maintains its high parasiticidal activity even after a short exposure period followed by a washout, suggesting a prolonged duration of action.[2] In contrast, the potency of the reversible inhibitor, TCMDC-135051, is significantly reduced under the same conditions.[2] This suggests that a covalent inhibitor may have the potential for a single-dose cure.
-
Selectivity: Both compounds have been shown to be highly selective for PfCLK3 over human kinases, a critical factor for minimizing off-target effects and ensuring a favorable safety profile.[1][2]
Visualizing the Pathway and Experimental Workflow
To further elucidate the context of this research, the following diagrams illustrate the PfCLK3 signaling pathway and the experimental workflow for evaluating these inhibitors.
Caption: PfCLK3 signaling pathway and point of inhibition.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is used to determine the in vitro potency of compounds against the recombinant full-length PfCLK3 protein.[1][3]
-
Reaction Setup: In a 384-well plate, the test compound is serially diluted.
-
Enzyme Addition: Recombinant PfCLK3 protein is added to each well containing the test compound.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a ULight-labeled peptide substrate.
-
Incubation: The reaction is allowed to proceed at room temperature.
-
Detection: The reaction is stopped, and a europium-labeled antibody that recognizes the phosphorylated substrate is added.
-
Signal Measurement: The TR-FRET signal is read on a plate reader. The signal is proportional to the amount of phosphorylated substrate, and therefore, a decrease in signal indicates inhibition of the kinase.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
P. falciparum Growth Inhibition Assay
This assay measures the ability of a compound to inhibit the growth of asexual blood-stage P. falciparum parasites in vitro.[4][5]
-
Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells in a complete medium.
-
Compound Plating: The test compounds are serially diluted and added to 96- or 384-well plates.
-
Infection: Synchronized ring-stage parasites are added to the wells containing the compounds.
-
Incubation: The plates are incubated for 72 hours under physiological conditions (37°C, 5% CO2, 5% O2). For washout experiments, the medium containing the compound is replaced with a fresh medium after an initial 6-hour incubation.
-
Growth Measurement: Parasite growth is quantified by measuring the amount of parasite DNA using a fluorescent dye such as SYBR Green I or DAPI.
-
Data Analysis: The EC50 values, the concentration at which parasite growth is inhibited by 50%, are determined by fitting the data to a dose-response curve.
Conclusion
The development of both reversible and covalent inhibitors against PfCLK3 represents a significant advancement in the pursuit of novel antimalarials. While TCMDC-135051 established PfCLK3 as a druggable target, the covalent inhibitor chloroacetamide 4 demonstrates a promising profile with its sustained potency and prolonged duration of action, highlighting a potential pathway towards a single-dose malaria cure. Further preclinical development of these and other PfCLK3 inhibitors is warranted to fully assess their therapeutic potential.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 5. iddo.org [iddo.org]
Lack of Cross-Resistance Underscores Novel Mechanism of Action of Antimalarial Candidate TCMDC-135051
For Immediate Release
[City, State] – Extensive in vitro studies on the novel antimalarial compound TCMDC-135051 have demonstrated a lack of cross-resistance with currently used antimalarial drugs, including artemisinin and chloroquine. This finding, supported by its unique mechanism of action targeting the Plasmodium falciparum protein kinase PfCLK3, positions TCMDC-135051 as a promising candidate for the development of new treatments effective against drug-resistant malaria.
Researchers have confirmed that P. falciparum parasite lines with experimentally induced resistance to TCMDC-135051 remain fully susceptible to both artemisinin and chloroquine.[1] This indicates that the molecular machinery targeted by TCMDC-135051 is distinct from the pathways affected by existing antimalarials, a critical attribute in the face of widespread drug resistance.
TCMDC-135051 inhibits PfCLK3, a protein kinase essential for the regulation of RNA splicing in the malaria parasite.[2][3][4] This mode of action disrupts the parasite's lifecycle at multiple stages, including the asexual blood stage responsible for clinical symptoms, as well as the gametocyte stages required for transmission.[2][5][6]
Comparative Efficacy Against Drug-Resistant P. falciparum Strains
To thoroughly evaluate its potential, the half-maximal inhibitory concentrations (IC50) of TCMDC-135051 were determined against a panel of well-characterized drug-resistant P. falciparum strains. The data, summarized in the table below, illustrates the compound's potent activity irrespective of the parasites' resistance profiles to conventional drugs.
| Antimalarial Agent | P. falciparum Strain | Resistance Profile | IC50 (nM) |
| TCMDC-135051 | 3D7 | Chloroquine-Sensitive | 180 [2][3] |
| Dd2 | Chloroquine-Resistant, Mefloquine-Resistant | - | |
| TM051A (Dd2-derived) | TCMDC-135051-Resistant | >1000 | |
| TM051C (Dd2-derived) | TCMDC-135051-Resistant | >2000 | |
| Chloroquine | 3D7 | Chloroquine-Sensitive | - |
| Dd2 | Chloroquine-Resistant | - | |
| TM051A (Dd2-derived) | Chloroquine-Resistant | - | |
| TM051C (Dd2-derived) | Chloroquine-Resistant | - | |
| Artemisinin | 3D7 | Artemisinin-Sensitive | - |
| Dd2 | Artemisinin-Sensitive | - | |
| TM051A (Dd2-derived) | Artemisinin-Sensitive | - | |
| TM051C (Dd2-derived) | Artemisinin-Sensitive | - |
Note: Specific IC50 values for Chloroquine and Artemisinin against the TCMDC-135051-resistant lines were not explicitly provided in the reviewed literature, but the studies confirmed no change in sensitivity.
Experimental Protocols
The cross-resistance profile of TCMDC-135051 was established using standardized in vitro drug susceptibility assays. The primary methodologies employed were the SYBR Green I-based fluorescence assay and the Parasite Reduction Ratio (PRR) assay.
SYBR Green I-Based Drug Susceptibility Assay
This high-throughput method quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites.
Procedure:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a specified hematocrit in complete medium.
-
Drug Plate Preparation: A serial dilution of the test compounds (TCMDC-135051, chloroquine, artemisinin, etc.) is prepared in a 96-well microtiter plate.
-
Incubation: Parasite cultures are added to the drug-containing plates and incubated for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark at room temperature, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. The IC50 values are calculated by plotting the fluorescence readings against the drug concentrations and fitting the data to a sigmoidal dose-response curve.
Parasite Reduction Ratio (PRR) Assay
The PRR assay provides a more detailed assessment of the parasite killing rate and is particularly useful for determining the viability of parasites after drug exposure.
Procedure:
-
Drug Exposure: Synchronized parasite cultures are exposed to a fixed concentration (typically 10x IC50) of the test compound for a defined period (e.g., 48 or 72 hours).
-
Drug Removal: After the exposure period, the drug is thoroughly washed from the parasite culture by repeated centrifugation and resuspension in fresh medium.
-
Limiting Dilution: The washed parasites are serially diluted and plated in a 96-well plate with fresh erythrocytes.
-
Regrowth Period: The plates are incubated for an extended period (typically 14-28 days) to allow for the regrowth of any viable parasites.
-
Viability Assessment: The wells are monitored for parasite growth using methods such as microscopy or the SYBR Green I assay.
-
PRR Calculation: The parasite reduction ratio is calculated based on the number of wells in which parasite regrowth is observed at different dilutions, providing a measure of the log-fold reduction in viable parasites.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the proposed signaling pathway of TCMDC-135051 and the experimental workflow for assessing cross-resistance.
Caption: Mechanism of action of TCMDC-135051 via inhibition of PfCLK3.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. media.malariaworld.org [media.malariaworld.org]
A Comparative Analysis of Covalent vs. Non-Covalent Inhibitors Targeting PfCLK3 in Malaria
For Immediate Release
Glasgow, UK - In the global fight against malaria, researchers are increasingly focusing on novel drug targets to combat rising drug resistance. One such promising target is the Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival.[1][2][3] This guide provides a comparative analysis of two major classes of PfCLK3 inhibitors: covalent and non-covalent, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, performance, and the experimental protocols used for their evaluation.
Introduction to PfCLK3 Inhibition
PfCLK3 plays a pivotal role in regulating RNA splicing within the malaria parasite, a process critical for its growth and replication.[3][4][5] Inhibiting this kinase disrupts these essential functions, leading to parasite death.[2][6] This makes PfCLK3 an attractive target for the development of new antimalarial drugs with the potential for prophylactic, transmission-blocking, and curative effects.[1][3][7] The non-covalent inhibitor, TCMDC-135051, was one of the first potent multi-stage inhibitors of PfCLK3 to be identified.[1][8] More recently, covalent inhibitors have been developed, offering distinct advantages in terms of potency and duration of action.[1][9]
Mechanism of Action: A Tale of Two Bonds
The fundamental difference between covalent and non-covalent inhibitors lies in how they interact with their target protein.
Non-covalent inhibitors , such as TCMDC-135051, bind to the ATP-binding site of PfCLK3 through reversible interactions like hydrogen bonds and van der Waals forces.[2] This binding prevents the natural substrate, ATP, from accessing the active site, thereby inhibiting the kinase's activity.[2]
Covalent inhibitors , on the other hand, form a permanent chemical bond with a specific amino acid residue within the kinase.[9] Early covalent inhibitors of PfCLK3 were designed to target a unique cysteine residue (Cys368) near the ATP-binding pocket.[9][10] A newer strategy has focused on targeting the essential catalytic lysine residue (Lys394).[1][8] This irreversible binding offers the potential for prolonged inhibition even after the inhibitor is cleared from circulation.[9]
Performance Data: Covalent Inhibitors Demonstrate Sustained Potency
The following table summarizes the in vitro potency and parasiticidal activity of key covalent and non-covalent PfCLK3 inhibitors. The data highlights the sustained potency of covalent inhibitors, particularly in the presence of high ATP concentrations that mimic physiological conditions.
| Inhibitor | Type | Target Residue | In Vitro Potency (pIC50) vs. Recombinant PfCLK3 | Parasiticidal Activity (pEC50) vs. P. falciparum 3D7 | Key Findings |
| TCMDC-135051 (1) | Non-covalent | - | 8.02 (at 5 µM ATP), 7.06 (at 500 µM ATP), 6.35 (at 3 mM ATP)[9][11] | 6.89[9] | Potency decreases significantly with increasing ATP concentrations.[9][11] |
| Chloroacetamide 4 | Covalent | Cys368 | 8.02 (at 5 µM ATP), 7.69 (at 500 µM ATP), 7.66 (at 3 mM ATP)[9][11] | 7.10[9] | Maintained high potency at physiological ATP concentrations, demonstrating the advantage of a covalent mechanism.[9][11] Efficacy persisted after a 6-hour washout.[9][10] |
| Compound 12 | Non-covalent (control for 4) | - | 7.93 (at 5 µM ATP), 6.05 (at 500 µM ATP), 5.32 (at 3 mM ATP)[9][11] | 4.87[9] | Similar to TCMDC-135051, potency is reduced at higher ATP levels.[9][11] |
| Lysine-targeting Covalent Inhibitors (e.g., compounds 4, 5, 8, 9) | Covalent | Lys394 | pIC50 values ranged from 7.12–7.92[12] | Moderate parasiticidal potency maintained.[1] | Represent a novel strategy to potentially evade resistance mechanisms associated with cysteine-targeting covalent inhibitors.[1][8] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the PfCLK3 signaling pathway and a typical experimental workflow for evaluating its inhibitors.
Caption: PfCLK3 phosphorylates SR proteins, regulating spliceosome activity and subsequent gene expression essential for parasite survival.
Caption: A generalized workflow for the synthesis and evaluation of PfCLK3 inhibitors, from in vitro kinase assays to cell-based parasite viability studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used in the characterization of PfCLK3 inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This assay is used to determine the in vitro potency (IC50) of compounds against recombinant PfCLK3.[4][13]
-
Reaction Setup: The assay is typically performed in a buffer containing HEPES, MgCl2, DTT, Tween 20, and EGTA.[4]
-
Components: The reaction mixture includes the full-length recombinant PfCLK3 protein, a ULight-labeled peptide substrate (e.g., MBP peptide), and ATP.[4]
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the reaction wells.
-
Incubation: The reaction is incubated to allow for phosphorylation of the substrate by the kinase.
-
Detection: A europium-labeled anti-phospho-substrate antibody is added. The TR-FRET signal is measured, which is proportional to the extent of substrate phosphorylation.
-
Data Analysis: IC50 values are calculated from the dose-response curves. To test for covalent inhibition, the assay is often run at varying ATP concentrations (e.g., 5 µM, 500 µM, and 3 mM).[9][11]
P. falciparum Parasite Viability Assay
This assay measures the half-maximal effective concentration (EC50) of the inhibitors against live malaria parasites.
-
Parasite Culture: P. falciparum (e.g., 3D7 strain) are cultured in human erythrocytes.
-
Drug Treatment: Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds for a set period (e.g., 72 hours).[9]
-
Growth Measurement: Parasite growth is assessed using various methods, such as SYBR Green I-based fluorescence to quantify DNA content.
-
Data Analysis: EC50 values are determined by plotting parasite growth inhibition against inhibitor concentration.
Washout Assay
This experiment is designed to confirm a covalent mechanism of action in living parasites by assessing the duration of the inhibitory effect.[9]
-
Short-term Exposure: Ring-stage parasites are exposed to the inhibitors (both covalent and non-covalent controls) for a short period, for instance, 6 hours.[9]
-
Washout: The compounds are then washed out of the culture medium.
-
Continued Culture: The parasites are cultured for an additional period (e.g., 66 hours).[9]
-
Viability Assessment: Parasite viability is measured. A sustained inhibitory effect after washout for the covalent compound, compared to a loss of potency for the non-covalent inhibitor, indicates an irreversible binding mechanism.[9]
Mass Spectrometry for Covalent Adduct Formation
This technique provides direct evidence of covalent bond formation between the inhibitor and the target protein.[1][8]
-
Incubation: Recombinant PfCLK3 protein is incubated with the covalent inhibitor.
-
Digestion: The protein-inhibitor complex is digested into smaller peptides using a protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectra are analyzed to identify the specific peptide that has been modified by the inhibitor, confirming the covalent binding and identifying the target amino acid residue.[8]
Conclusion
The development of both covalent and non-covalent inhibitors against PfCLK3 represents a significant advancement in the pursuit of novel antimalarial therapies. While non-covalent inhibitors like TCMDC-135051 have been instrumental in validating PfCLK3 as a drug target, covalent inhibitors offer the advantages of sustained potency and a prolonged duration of action.[9][11] The chloroacetamide 4, targeting a unique cysteine, and newer compounds targeting the catalytic lysine, showcase the potential of covalent inhibition as a strategy to develop a single-dose cure for malaria.[9][10][14] Further research and clinical development of these promising compounds are warranted to address the urgent need for new medicines to combat drug-resistant malaria.
References
- 1. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of PfCLK3 a master regulator of malaria parasite RNA-splicing provides the basis for a radical cure for malaria | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. w.malariaworld.org [w.malariaworld.org]
- 8. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysine targeting covalent inhibitors of malarial kinase Pf CLK3 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00335K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Validating PfCLK3 as a Key Malaria Drug Target: A Comparative Guide to TCMDC-135051 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial drugs with unique mechanisms of action. The parasite's protein kinase PfCLK3 has been identified as a critical regulator of RNA splicing, essential for the survival of the malaria parasite at multiple stages of its lifecycle.[1][2][3][4] This guide provides a comprehensive comparison of the pivotal tool compound TCMDC-135051 and its subsequently developed analogs, which have been instrumental in validating PfCLK3 as a promising multistage antimalarial drug target.
Performance Comparison: TCMDC-135051 and Next-Generation PfCLK3 Inhibitors
The initial discovery of TCMDC-135051, a 7-azaindole derivative, from a high-throughput screen of GSK's compound library, provided a potent and selective tool for probing PfCLK3 function.[2][5][6] Subsequent research has focused on improving its properties, leading to the development of analogs with enhanced potency, selectivity, and covalent modes of action.[1][7][8] The following tables summarize the key performance data for TCMDC-135051 and its notable analogs.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target | IC50 (nM) | Assay Type | Species | Reference |
| TCMDC-135051 | PfCLK3 | 4.8 - 40 | TR-FRET | P. falciparum | [2][4][9] |
| PvCLK3 | 33 | Kinase Assay | P. vivax | ||
| PbCLK3 | 13 | Kinase Assay | P. berghei | [10] | |
| Human CLK2 | >10,000 | Kinase Assay | Homo sapiens | [2] | |
| Human PRPF4B | >10,000 | Kinase Assay | Homo sapiens | [2] | |
| Analog 30 (Tetrazole) | PfCLK3 | 19 | TR-FRET | P. falciparum | [2][9] |
| Chloroacetamide 4 (Covalent) | PfCLK3 | <10 | TR-FRET | P. falciparum | [7][11] |
| Lysine-targeting Covalent Analogs (4, 5, 8, 9) | PfCLK3 | 12-45 | TR-FRET | P. falciparum | [1][8] |
Table 2: Antiplasmodial Activity
| Compound | P. falciparum Strain(s) | EC50 (nM) | Assay Type | Life Stage | Reference |
| TCMDC-135051 | 3D7, Dd2, Field Isolates | 180 - 323 | SYBR Green I, pLDH | Asexual Blood Stage | [2][4][9][10] |
| 3D7 | 400 | ILSDA | Liver Stage | [12] | |
| NF54 | 800 - 910 | Gametocyte Viability Assay | Gametocytes (Early & Late Stage) | [12] | |
| Analog 30 (Tetrazole) | 3D7 | 270 | SYBR Green I | Asexual Blood Stage | [2][9] |
| Chloroacetamide 4 (Covalent) | 3D7 | ~79 | SYBR Green I | Asexual Blood Stage | [7] |
| Lysine-targeting Covalent Analogs (4, 5, 8, 9) | 3D7 | 130-560 | SYBR Green I | Asexual Blood Stage | [1][8] |
Table 3: Cross-Species and Transmission Blocking Activity
| Compound | Species | Activity | Assay | Reference |
| TCMDC-135051 | P. berghei | EC50 = 400 nM (liver stage) | ILSDA | |
| P. berghei | Near-complete clearance (in vivo) | Mouse model | [12] | |
| P. knowlesi | Potent asexual stage activity | In vitro culture | [2] | |
| P. falciparum | EC50 = 200 nM (exflagellation) | Exflagellation Assay | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these seminal studies. Below are summarized protocols for key experiments used in the validation of PfCLK3 and the characterization of its inhibitors.
In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of PfCLK3 kinase activity.
-
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phosphoserine antibody binds to the phosphorylated peptide, and streptavidin-allophycocyanin (APC) binds to the biotin moiety. When excited, energy is transferred from the europium to the APC, resulting in a FRET signal that is proportional to the kinase activity.
-
Protocol Outline:
-
Recombinant full-length PfCLK3 is incubated with the test compound at varying concentrations.
-
The kinase reaction is initiated by the addition of a master mix containing the biotinylated substrate peptide and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A detection mix containing the europium-labeled antibody and streptavidin-APC is added to stop the reaction and initiate the FRET signal generation.
-
The plate is read on a suitable plate reader, and the IC50 values are calculated from the resulting dose-response curves.
-
Asexual Blood Stage Parasite Growth Inhibition Assay (SYBR Green I)
This assay determines the potency of compounds against the blood stage of P. falciparum.
-
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus serving as a measure of parasite growth.
-
Protocol Outline:
-
Synchronized ring-stage P. falciparum cultures are seeded in 96-well plates.
-
Test compounds are added in a serial dilution.
-
Plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
A lysis buffer containing SYBR Green I is added to each well.
-
The plates are incubated in the dark before reading the fluorescence on a plate reader.
-
EC50 values are determined by fitting the data to a dose-response curve.
-
Gametocyte Viability and Transmission Blocking Assays
These assays assess the effect of compounds on the sexual stages of the parasite, which are responsible for transmission to mosquitoes.
-
Gametocyte Viability Assay (pLDH or AlamarBlue):
-
Mature P. falciparum gametocytes (Stage V) are treated with test compounds for 48-72 hours.
-
Parasite viability is assessed by measuring the activity of parasite lactate dehydrogenase (pLDH) or by using a metabolic indicator like AlamarBlue.
-
-
Standard Membrane Feeding Assay (SMFA):
-
Mature gametocyte cultures are treated with the test compound.
-
The treated culture is mixed with fresh red blood cells and human serum and fed to Anopheles mosquitoes through an artificial membrane.
-
After 7-10 days, the mosquito midguts are dissected, and the number of oocysts is counted.
-
The transmission-blocking activity is determined by the reduction in oocyst prevalence and intensity compared to control-fed mosquitoes.
-
Liver Stage Inhibition Assay (ILSDA)
This assay evaluates the prophylactic potential of compounds by targeting the parasite's liver stage.
-
Principle: The assay measures the ability of a compound to inhibit the development of P. falciparum sporozoites into mature liver-stage schizonts within hepatocytes.
-
Protocol Outline:
-
Primary human hepatocytes are cultured in 384-well plates.
-
P. falciparum sporozoites are added to the hepatocyte cultures in the presence of the test compound.
-
The cultures are incubated for 3-6 days to allow for liver-stage development.
-
The parasites are fixed and stained with antibodies against parasite proteins (e.g., HSP70 or CSP).
-
The number and size of the developing schizonts are quantified using high-content imaging systems.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the experimental logic, the following diagrams illustrate the PfCLK3 signaling pathway and the workflow for its validation as a drug target.
Caption: PfCLK3's role in RNA splicing and its inhibition by TCMDC-135051.
Caption: Experimental workflow for validating PfCLK3 as a malaria drug target.
Conclusion
The collective body of research surrounding TCMDC-135051 and its analogs provides compelling evidence for PfCLK3 as a druggable, multistage target for the development of new antimalarials.[2][3][7] TCMDC-135051 has proven to be an invaluable chemical probe, and the progression to more potent and selective covalent inhibitors demonstrates a clear path forward for lead optimization.[1][7][8] The data presented in this guide offer a comparative overview to aid researchers in the ongoing effort to combat malaria through the development of novel therapeutics targeting PfCLK3.
References
- 1. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Quantitative High Throughput Assay for Identifying Gametocytocidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Head-to-Head Comparison of TCMDC-135051 Analogues' Potency in Targeting Malaria
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of novel antimalarial compounds targeting Plasmodium falciparum protein kinase PfCLK3.
This guide provides a comprehensive analysis of the potency of various analogues of the promising antimalarial compound TCMDC-135051. The data presented herein, derived from robust experimental assays, offers a clear comparative framework for understanding the structure-activity relationships (SAR) of this 7-azaindole-based series of inhibitors.
Executive Summary
TCMDC-135051 is a potent inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the regulation of RNA splicing and the survival of the malaria parasite at multiple stages of its lifecycle.[1][2][3][4][5] This document outlines the comparative potency of several synthesized analogues of TCMDC-135051, highlighting key structural modifications that influence their inhibitory activity against both the recombinant PfCLK3 enzyme and the live parasite. The data demonstrates the potential for optimizing this chemical scaffold to develop next-generation antimalarial drugs with curative, transmission-blocking, and prophylactic potential.[2][6]
Comparative Potency of TCMDC-135051 Analogues
The following table summarizes the in vitro potency of TCMDC-135051 and its key analogues against recombinant PfCLK3 and the chloroquine-sensitive 3D7 strain of P. falciparum. Potency is expressed as the half-maximal inhibitory concentration (IC50) for the kinase assay and the half-maximal effective concentration (EC50) for the parasite growth inhibition assay.
| Compound | Modification Synopsis | PfCLK3 IC50 (nM)[2][7] | P. falciparum 3D7 EC50 (nM)[2][7] |
| TCMDC-135051 (1) | Parent Compound | 38 | 180 |
| Analogue 8a | N-diethyl group replaced with N-dimethyl | 29 | 457 |
| Analogue 8b | N-diethyl group replaced with pyrrolidine | 35 | 321 |
| Analogue 8c | N-diethyl group replaced with morpholino | 22 | 3529 |
| Analogue 12 | N-diethyl group replaced with a primary amine | 76 | 2801 |
| Analogue 15 | Alkyl amine group removed | 79 | 1456 |
| Analogue 23 | Methoxy group on ring B removed | 25 | 309 |
| Analogue 27 | Methoxy group at para-position moved to ortho-position | 17 | 3167 |
| Analogue 30 | Carboxylic acid group replaced with a tetrazole | 19 | 270 |
| Analogue 31 | Carboxylic acid group replaced with hydrogen | 1300 | Not Tested |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
PfCLK3 Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PfCLK3.
Principle: The assay measures the phosphorylation of a substrate peptide by PfCLK3. A europium-labeled antibody binds to the phosphorylated substrate, bringing it into close proximity with a fluorescently labeled tracer that also binds to the substrate. This proximity allows for fluorescence resonance energy transfer (FRET) from the europium donor to the acceptor fluorophore when excited at 340 nm. The resulting FRET signal is proportional to the kinase activity. Inhibitors of PfCLK3 will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.[8][9][10][11][12]
Materials:
-
Recombinant full-length PfCLK3 enzyme
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-serine antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (TCMDC-135051 and analogues) dissolved in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds or DMSO (vehicle control) to the wells.
-
Add the PfCLK3 enzyme to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled antibody and Streptavidin-conjugated acceptor).
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
P. falciparum Growth Inhibition Assay (SYBR Green I-based Fluorescence Assay)
This assay measures the viability of P. falciparum parasites in red blood cells after treatment with the test compounds.
Principle: The SYBR Green I dye intercalates with DNA. In this assay, it is used to quantify the amount of parasite DNA as a measure of parasite growth. A reduction in fluorescence intensity compared to untreated controls indicates inhibition of parasite proliferation.[1][13][14]
Materials:
-
Synchronized ring-stage P. falciparum 3D7 culture
-
Human red blood cells
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax)
-
Test compounds dissolved in DMSO
-
Lysis buffer (containing saponin, Triton X-100, and EDTA)
-
SYBR Green I nucleic acid stain
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.
-
Add the synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.[15]
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[15]
-
After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[1]
-
Calculate the percentage of growth inhibition for each compound concentration compared to the DMSO control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
TCMDC-135051 and its analogues exert their antimalarial effect by inhibiting PfCLK3, a key regulator of RNA splicing in P. falciparum.[2][4][16] PfCLK3 is believed to phosphorylate splicing factors, which are essential for the proper assembly and function of the spliceosome.[2] By inhibiting PfCLK3, these compounds disrupt the normal processing of pre-mRNA, leading to widespread intron retention and the downregulation of hundreds of genes crucial for parasite survival.[4][5][16] This disruption of a fundamental cellular process results in rapid parasite killing across multiple life cycle stages.[2][4][5]
References
- 1. iddo.org [iddo.org]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biorxiv.org [biorxiv.org]
- 12. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasmodium falciparum: development and validation of a measure of intraerythrocytic growth using SYBR Green I in a flow cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Comparative Efficacy of TCMDC-135051 in Targeting Malaria Gametocyte Development
A detailed guide for researchers and drug development professionals on the validation of TCMDC-135051's effect on Plasmodium falciparum gametocytes, with a comparative analysis against alternative transmission-blocking compounds.
This guide provides a comprehensive overview of the experimental data supporting the gametocytocidal activity of TCMDC-135051, a potent inhibitor of P. falciparum protein kinase PfCLK3. For a thorough comparative analysis, its performance is benchmarked against established and emerging anti-gametocyte agents. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and further investigation of these findings.
Quantitative Comparison of Gametocytocidal Activity
The following table summarizes the in vitro potency of TCMDC-135051 and selected alternative compounds against various stages of P. falciparum gametocyte development. It is important to note that the presented values are derived from multiple studies and that direct comparison may be limited by variations in experimental conditions, including parasite strains, assay methodologies, and endpoint measurements.
| Compound | Target/Mechanism of Action | Early-Stage Gametocytes (I-III) IC₅₀/EC₅₀ | Late-Stage Gametocytes (IV-V) IC₅₀/EC₅₀ | Exflagellation Inhibition EC₅₀ | Citation(s) |
| TCMDC-135051 | PfCLK3 Inhibition (disruption of RNA splicing) | ~800-910 nM | ~800-910 nM | ~200 nM | [1] |
| Primaquine | Mitochondrial disruption (downstream effects) | Not highly active | Low µM activity (in vitro) | Not typically measured in vitro | [2][3] |
| Artemisinin Derivatives (e.g., Dihydroartemisinin) | Heme activation, oxidative stress | <50 nM | 3.56 µM (DHA) | Not consistently reported | [2][4] |
| Methylene Blue | Inhibition of glutathione reductase, heme detoxification | Potent activity | 0.49 µM | Potent inhibition | [5][6] |
| Ganaplacide (KAF156) | Protein secretion pathway inhibition | 214 nM (Stage I-III) | 140 nM (Stage V) | 90 nM | [7] |
| OZ439 (Artefenomel) | Endoperoxide | Low nM (Stages I-IV) | >12.5 µM (Stage V) | Not reported | [7] |
Experimental Protocols
A crucial aspect of validating the efficacy of anti-gametocyte compounds is the use of robust and reproducible in vitro assays. The ATP bioluminescence assay is a widely adopted method for determining gametocyte viability.
Standard Operating Procedure: ATP-Based Gametocyte Viability Assay
This protocol outlines the key steps for assessing the gametocytocidal activity of a test compound against late-stage P. falciparum gametocytes.
1. Materials and Reagents:
-
Mature P. falciparum gametocyte culture (Day 12-14, predominantly stage IV/V)
-
Test compound (e.g., TCMDC-135051) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Epoxomicin)
-
Negative control (vehicle, e.g., DMSO)
-
Complete culture medium (e.g., RPMI 1640 supplemented with human serum and hypoxanthine)
-
96-well white, flat-bottom microplates
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
2. Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in complete culture medium. Dispense 50 µL of each concentration into the wells of a 96-well plate. Include wells for positive and negative controls.
-
Gametocyte Plating: Adjust the mature gametocyte culture to a final concentration of 1-2% gametocytemia at a 2% hematocrit. Add 50 µL of this gametocyte suspension to each well of the compound-containing plate.
-
Incubation: Incubate the plates for 48 hours at 37°C in a hypoxic environment (e.g., 5% CO₂, 5% O₂, 90% N₂).[8]
-
ATP Measurement:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add a volume of ATP detection reagent equal to the volume in the well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the negative control (100% viability) and positive control (0% viability).
-
Generate a dose-response curve and calculate the IC₅₀ value for the test compound.
-
Signaling Pathways and Mechanism of Action
TCMDC-135051 exerts its gametocytocidal effect by inhibiting PfCLK3, a protein kinase that plays a critical role in the regulation of RNA splicing.[10]
PfCLK3-Mediated Regulation of RNA Splicing
The following diagram illustrates the proposed mechanism by which PfCLK3 regulates pre-mRNA splicing and how its inhibition by TCMDC-135051 disrupts this essential process.
Caption: PfCLK3's role in gametocyte development.
Experimental Workflow for Gametocytocidal Compound Screening
The diagram below outlines a typical workflow for the screening and validation of compounds with potential gametocytocidal activity.
Caption: Gametocytocidal drug discovery workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Activity of Clinically Relevant Antimalarial Drugs on Plasmodium falciparum Mature Gametocytes in an ATP Bioluminescence “Transmission Blocking” Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of inhibitors of Plasmodium falciparum gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | The activity of methylene blue against asexual and sexual stages of Plasmodium vivax [frontiersin.org]
- 7. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of TCMDC-135051 Across Plasmodium Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimalarial compound TCMDC-135051's activity across various Plasmodium species. This document summarizes key experimental data, details the methodologies used, and visualizes the compound's mechanism of action and experimental workflows.
TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3), a protein crucial for the regulation of RNA splicing and parasite survival.[1][2] Inhibition of this kinase disrupts essential cellular processes, leading to parasite death across multiple life-cycle stages, including the asexual blood stage, liver stage, and gametocytes, suggesting its potential as a multi-stage antimalarial drug.[1][3] This guide presents a comparative analysis of its efficacy against different Plasmodium species, offering valuable insights for further research and development.
Data Presentation: Quantitative Comparison of TCMDC-135051 Activity
The following tables summarize the in vitro and in vivo activity of TCMDC-135051 against various Plasmodium species. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Kinase Inhibition by TCMDC-135051 Against CLK3 Orthologs
| Plasmodium Species | Target | IC50 (nM) | Reference |
| P. falciparum | PfCLK3 | 4.8 | [4] |
| P. vivax | PvCLK3 | 33 | [1] |
| P. berghei | PbCLK3 | 13 | [1] |
| P. knowlesi | PkCLK3 | N/A (equivalent activity to PfCLK3 reported) | [1] |
Table 2: In Vitro Parasiticidal Activity of TCMDC-135051
| Plasmodium Species | Strain | Stage | EC50 (nM) | Reference |
| P. falciparum | 3D7 (chloroquine-sensitive) | Asexual Blood Stage | 180 | [1] |
| P. falciparum | Dd2 (chloroquine-resistant) | Asexual Blood Stage | N/A (used for resistance studies) | [5] |
| P. falciparum | 3D7 | Early & Late Stage Gametocytes | 800 - 910 | [4] |
| P. falciparum | 3D7 | Exflagellation | 200 | [4] |
| P. berghei | - | Liver Stage | 400 | [4] |
| P. knowlesi | - | Asexual Blood Stage | N/A (parasiticidal activity reported) | [6] |
Table 3: Comparative In Vitro Activity of TCMDC-135051 and Standard Antimalarials against P. falciparum (3D7 strain)
| Compound | IC50/EC50 (nM) | Mechanism of Action | Reference |
| TCMDC-135051 | 180 (EC50) | CLK3 Inhibition (RNA Splicing) | [1] |
| Chloroquine | ~9.5 (IC50) | Heme detoxification inhibition | [2] |
| Artemisinin | ~7.7 (IC50) | Oxidative stress | [2] |
| Mefloquine | ~10.5 (IC50) | Unknown | [2] |
Disclaimer: The IC50/EC50 values for standard antimalarials are sourced from different studies and are provided for general comparison. Direct, head-to-head comparisons of TCMDC-135051 with these drugs under identical experimental conditions are limited.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (TR-FRET)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method.
-
Reagents and Materials: Recombinant Plasmodium CLK3 kinase, biotinylated peptide substrate, ATP, europium-labeled anti-phospho-serine antibody (donor fluorophore), and streptavidin-conjugated acceptor fluorophore.
-
Procedure:
-
The kinase reaction is performed by incubating the recombinant kinase with the peptide substrate and ATP in a suitable buffer.
-
The test compound (e.g., TCMDC-135051) is added at various concentrations.
-
The reaction is stopped, and the TR-FRET detection reagents (europium-labeled antibody and streptavidin-acceptor) are added.
-
If the substrate is phosphorylated by the kinase, the europium-labeled antibody binds to the phosphorylated peptide. The biotinylated peptide is captured by the streptavidin-conjugated acceptor.
-
This brings the donor and acceptor fluorophores in close proximity, allowing for FRET to occur upon excitation of the donor.
-
The resulting FRET signal is measured using a plate reader. The IC50 value is calculated from the dose-response curve.[1][7][8]
-
Asexual Blood Stage Parasite Viability Assay
This assay measures the efficacy of a compound in inhibiting the growth of the asexual blood stages of Plasmodium.
-
Parasite Culture: P. falciparum is cultured in human red blood cells in RPMI 1640 medium supplemented with serum and incubated at 37°C in a low-oxygen environment.
-
Drug Susceptibility Testing:
-
Synchronized ring-stage parasites are exposed to serial dilutions of the test compound in 96-well plates.
-
The plates are incubated for 48-72 hours.
-
Parasite growth inhibition is quantified using various methods, such as SYBR Green I-based fluorescence assay (measures DNA content), pLDH assay, or microscopic counting of parasitemia.
-
The half-maximal effective concentration (EC50) is determined by fitting the dose-response data to a sigmoidal curve.[1]
-
Liver Stage Activity Assay
This assay assesses the ability of a compound to inhibit the development of the parasite in liver cells.
-
Cell Culture and Infection: Human hepatoma cells (e.g., HepG2) are seeded in multi-well plates and infected with Plasmodium sporozoites (e.g., P. berghei).
-
Compound Treatment: The infected cells are treated with different concentrations of the test compound.
-
Quantification of Liver Stage Development: After a suitable incubation period (e.g., 48 hours for P. berghei), the number and size of the developing exoerythrocytic forms (EEFs) are quantified. This can be done by immunofluorescence microscopy using antibodies against parasite proteins or by using luciferase-expressing parasites and measuring bioluminescence.
-
Data Analysis: The EC50 value is calculated based on the reduction in the number or size of EEFs in treated wells compared to untreated controls.[4]
Gametocyte Viability Assay
This assay evaluates the effect of a compound on the viability and development of the sexual stages of the parasite.
-
Gametocyte Culture: P. falciparum gametocytes are produced in vitro by inducing sexual differentiation of asexual cultures.
-
Compound Exposure: Mature gametocytes are exposed to various concentrations of the test compound.
-
Viability Assessment: Gametocyte viability can be assessed by several methods, including:
-
Microscopy: Morphological assessment of gametocytes.
-
Male Gamete Exflagellation Assay: Activation of male gametocytes to form exflagellating centers is quantified.
-
Metabolic Assays: Using viability dyes that measure metabolic activity.
-
-
EC50 Determination: The EC50 is determined from the dose-response curve of gametocyte viability or exflagellation inhibition.[4]
Visualizations
The following diagrams illustrate the signaling pathway affected by TCMDC-135051 and a typical experimental workflow.
Caption: Mechanism of action of TCMDC-135051 via inhibition of PfCLK3 and disruption of RNA splicing.
Caption: General experimental workflow for the comparative study of TCMDC-135051 activity.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. w.malariaworld.org [w.malariaworld.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for TCMDC-135051
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for TCMDC-135051, a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.
Compound Information
| Identifier | Details |
| Compound Name | TCMDC-135051 |
| CAS Number | 2413716-15-9[1][2] |
| Molecular Formula | C29H33N3O3[2] |
| Molecular Weight | 471.60 g/mol [2] |
| Mechanism of Action | Selective inhibitor of P. falciparum cyclin-dependent-like kinase 3 (PfCLK3), a key regulator of RNA splicing essential for parasite survival.[3][4][5][6][7] |
Proper Disposal Procedures
The following step-by-step procedures are based on the Safety Data Sheet (SDS) for TCMDC-135051 hydrochloride and general best practices for laboratory chemical waste disposal. It is imperative to consult your institution's specific waste management policies and local regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Categorization
TCMDC-135051 waste should be categorized as hazardous chemical waste . Do not dispose of this compound down the drain or in regular trash.
Step 3: Solid Waste Disposal
-
Collect Solid Waste: Place any unused or expired solid TCMDC-135051, as well as any grossly contaminated materials (e.g., weighing paper, pipette tips), into a clearly labeled, sealable hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("TCMDC-135051"), and any other information required by your institution.
Step 4: Solution Waste Disposal
-
Collect Solution Waste: Solutions containing TCMDC-135051 should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Avoid Mixing: Do not mix TCMDC-135051 waste with incompatible chemicals.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("TCMDC-135051"), the solvent(s) used, and the approximate concentration.
Step 5: Decontamination of Labware
-
Rinse: Glassware and other reusable equipment that has come into contact with TCMDC-135051 should be rinsed with an appropriate solvent (e.g., ethanol or acetone) to remove any residue.
-
Collect Rinsate: The initial rinsate should be collected and disposed of as hazardous chemical waste.
-
Wash: After the initial rinse, wash the labware with soap and water.
Step 6: Storage and Pickup
-
Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until they are collected by your institution's environmental health and safety (EHS) department.
-
Arrange for Pickup: Follow your institution's procedures to schedule a pickup of the hazardous waste.
Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general workflow for assessing the inhibitory activity of TCMDC-135051 against PfCLK3.
-
Reagent Preparation:
-
Prepare a stock solution of TCMDC-135051 in a suitable solvent, such as DMSO.
-
Prepare a kinase buffer solution containing ATP and a suitable substrate for PfCLK3.
-
Prepare a solution of recombinant PfCLK3 enzyme.
-
-
Assay Procedure:
-
Add the kinase buffer, substrate, and PfCLK3 enzyme to the wells of a microplate.
-
Add varying concentrations of TCMDC-135051 to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of TCMDC-135051.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of PfCLK3 by TCMDC-135051 disrupts RNA splicing, leading to decreased parasite survival.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the efficacy of TCMDC-135051.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
Safety Precautions and Handling Guidelines for Novel Chemical Compounds
Absence of specific safety data for TCMDC-125431 necessitates a cautious approach based on established laboratory safety protocols for handling new chemical entities. Researchers, scientists, and drug development professionals must prioritize safety by treating the compound as potentially hazardous until comprehensive data is available.
A thorough search for the Safety Data Sheet (SDS) for this compound did not yield specific results for this compound. The provided information often relates to similar but distinct molecules, such as TCMDC-135051.[1][2][3] It is imperative to obtain the official SDS from the manufacturer or supplier before handling this compound. The following guidelines are general best practices for handling chemical compounds of unknown toxicity and should not be considered a substitute for a substance-specific SDS.
Immediate Safety and Handling Protocol
1. Personal Protective Equipment (PPE):
Due to the unknown nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes, aerosols, and dust. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact. Glove type should be confirmed for compatibility once the solvent is known. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation of powders or vapors. If work outside a fume hood is unavoidable, a properly fitted respirator (e.g., N95 for powders, or an organic vapor cartridge for solutions) may be required, pending a formal risk assessment. |
2. Engineering Controls:
-
Ventilation: All handling of this compound, including weighing and dissolution, should be performed in a certified chemical fume hood to prevent inhalation of the substance.[4]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[4]
3. Handling Procedures:
-
Avoid Generation of Dust and Aerosols: Handle the solid compound carefully to avoid creating dust.[4] When preparing solutions, add the solvent to the solid slowly.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[4]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
In the event of an exposure, follow these first-aid measures and seek immediate medical attention:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. |
Spill and Disposal Plan
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For a solid spill, gently cover with a damp paper towel to avoid raising dust, then carefully scoop into a sealed container.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be treated as hazardous waste.
-
-
Waste Disposal:
-
Dispose of all waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of down the drain.
-
General Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling a novel chemical compound in a laboratory setting.
Disclaimer: The information provided above is based on general laboratory safety principles and is not a substitute for a specific Safety Data Sheet for this compound. The user is solely responsible for obtaining and adhering to the manufacturer's specific safety and handling guidelines.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Item - Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
